molecular formula C36H43N3O7S2 B12353943 CY5-YNE

CY5-YNE

カタログ番号: B12353943
分子量: 693.9 g/mol
InChIキー: SDCASIAEYVOHMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CY5-YNE is a useful research compound. Its molecular formula is C36H43N3O7S2 and its molecular weight is 693.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H43N3O7S2

分子量

693.9 g/mol

IUPAC名

(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46)

InChIキー

SDCASIAEYVOHMO-UHFFFAOYSA-N

異性体SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

正規SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

製品の起源

United States

Foundational & Exploratory

Unveiling the Spectral Signature of CY5-YNE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of molecular biology and drug development, the ability to precisely visualize and track biomolecules is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, cyanine dyes stand out for their exceptional brightness and photostability. This technical guide provides an in-depth analysis of the spectral properties of CY5-YNE, a member of the cyanine family featuring a terminal alkyne group for facile conjugation via click chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the effective utilization of this compound in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Core Spectral Properties of this compound

This compound is a bright, far-red fluorescent dye that is well-suited for biological imaging due to its emission in a spectral region where cellular autofluorescence is minimal.[1] The core spectral characteristics of the Cy5 fluorophore, which dictates the properties of this compound, are summarized below. These values are representative and can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.

PropertyValueUnit
Excitation Maximum (λex)~649 - 651nm
Emission Maximum (λem)~666 - 670nm
Molar Extinction Coefficient (ε)~250,000cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.2 - 0.27-
Recommended Laser Lines633, 647nm

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound is crucial for quantitative and reproducible experimental design. The following protocols outline the standard methodologies for measuring the key spectral parameters.

Measurement of Absorbance and Emission Spectra

This protocol details the procedure for determining the maximum absorbance (λabs_max) and emission (λem_max) wavelengths of this compound.

Materials:

  • This compound solution of known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorbance Spectrum:

    • Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to achieve an absorbance maximum between 0.1 and 1.0.

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Scan the absorbance of the this compound solution across a wavelength range of approximately 500 nm to 750 nm.[2]

    • The wavelength at which the highest absorbance is recorded is the λabs_max.

  • Emission Spectrum:

    • Use the same this compound solution, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[2]

    • Set the excitation wavelength of the fluorometer to the determined λabs_max.[2]

    • Scan the emission spectrum over a wavelength range starting from approximately 10-20 nm above the excitation wavelength to about 800 nm.

    • The wavelength at which the highest fluorescence intensity is observed is the λem_max.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Procedure:

  • Prepare a series of this compound solutions of known concentrations in the desired solvent.

  • Measure the absorbance of each solution at the λabs_max using a UV-Vis spectrophotometer.

  • Plot the absorbance values against the corresponding molar concentrations.

  • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm (typically 1 cm).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound solution

  • A quantum yield standard with a known Φ value and spectral properties similar to this compound (e.g., Cresyl Violet in methanol).

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Integrate the area under the emission curve for both the this compound sample and the reference standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a linear relationship for both.

  • The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for characterizing the spectral properties of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep Prepare this compound Stock Solution dilute Prepare Serial Dilutions prep->dilute measure_abs Measure Absorbance Spectra dilute->measure_abs To Spectrophotometer measure_em Measure Emission Spectra dilute->measure_em To Fluorometer spec UV-Vis Spectrophotometer spec->measure_abs det_lambda_max Determine λex_max and λem_max measure_abs->det_lambda_max calc_epsilon Calculate Molar Extinction Coefficient (ε) measure_abs->calc_epsilon Beer-Lambert Plot fluor Fluorometer fluor->measure_em measure_em->det_lambda_max calc_phi Calculate Quantum Yield (Φ) measure_em->calc_phi Comparative Method

Experimental workflow for spectral characterization.

References

CY5-YNE: A Comprehensive Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CY5-YNE, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its spectral properties, experimental protocols for its application in labeling biomolecules, and the underlying chemical principles.

Introduction to this compound

This compound is a fluorescent molecule belonging to the cyanine dye family, functionalized with a terminal alkyne group (-YNE). This alkyne moiety allows for its covalent attachment to azide-modified biomolecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The core fluorophore, CY5, is a bright and photostable dye that emits in the far-red region of the spectrum. This property is highly advantageous for biological imaging due to reduced autofluorescence from cellular components in this spectral range.[2]

The combination of the excellent photophysical properties of the CY5 dye and the bioorthogonal reactivity of the alkyne group makes this compound a powerful tool for the specific and efficient labeling of proteins, nucleic acids, and other biomolecules in complex biological systems.

Spectroscopic Properties

The photophysical characteristics of this compound are primarily determined by its CY5 core. The following table summarizes its key spectroscopic properties.

PropertyValueReference(s)
Excitation Maximum (λex) ~646 - 651 nm[1][3]
Emission Maximum (λem) ~662 - 670 nm[1][3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.2 - 0.27[1]
Fluorescence Lifetime (τ) ~1.0 ns

Bioorthogonal Chemistry with this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This compound is a key reagent in two of the most prominent bioorthogonal reactions: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne (like the one in this compound) and an azide to form a stable triazole linkage. This reaction is catalyzed by copper(I) ions.

CuAAC cluster_reactants Reactants CY5_YNE This compound (Alkyne) Labeled_Biomolecule CY5-Labeled Biomolecule (Triazole) CY5_YNE->Labeled_Biomolecule + Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule Cu(I) catalyst Sodium Ascorbate Ligand (e.g., THPTA)

Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. This is particularly advantageous for live-cell imaging, as the copper catalyst used in CuAAC can be toxic to cells. When using this compound in a SPAAC reaction, the biomolecule of interest is modified with a strained alkyne, and the CY5 dye is functionalized with an azide.

SPAAC cluster_reactants Reactants CY5_Azide CY5-Azide Labeled_Biomolecule CY5-Labeled Biomolecule (Triazole) CY5_Azide->Labeled_Biomolecule + Strained_Alkyne_Biomolecule Strained Alkyne- Modified Biomolecule (e.g., DBCO, BCN) Strained_Alkyne_Biomolecule->Labeled_Biomolecule No Catalyst Required

Figure 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Experimental Protocols

The following are generalized protocols for the labeling of biomolecules using this compound via CuAAC. These should be optimized for specific applications.

Labeling of Oligonucleotides and DNA (CuAAC)

This protocol is adapted for labeling alkyne-modified oligonucleotides with an azide-functionalized CY5.

Materials:

  • Alkyne-modified oligonucleotide

  • CY5-Azide

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • 5 mM Ascorbic acid in water (prepare fresh)

  • 10 mM Copper(II)-TBTA stock in 55% DMSO

  • Nuclease-free water

  • Acetone or ethanol for precipitation

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

  • Add 2M TEAA buffer to a final concentration of 0.2 M.

  • Add DMSO to 50% of the total reaction volume and vortex.

  • Add the CY5-Azide stock solution (typically 1.5-fold molar excess over the oligonucleotide) and vortex.

  • Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

  • Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.

  • Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight, protected from light.

  • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge to pellet the labeled oligonucleotide, discard the supernatant, and wash the pellet with acetone.

  • Dry the pellet and resuspend in a suitable buffer.

Labeling of Proteins in Cell Lysate (CuAAC)

This protocol describes the labeling of azide- or alkyne-modified proteins in a cell lysate.

Materials:

  • Cell lysate containing the modified protein

  • This compound (or CY5-Azide)

  • Phosphate-buffered saline (PBS)

  • Click-chemistry labeling buffer (containing a copper ligand like THPTA)

  • 20 mM CuSO₄ in water

  • 300 mM Sodium ascorbate in water (prepare fresh)

  • DMSO

Procedure:

  • In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS.

  • Add 20 µL of a 2.5 mM stock solution of the corresponding CY5-alkyne or CY5-azide in DMSO or water.

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the reaction by adding 10 µL of fresh 300 mM sodium ascorbate solution and vortex.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot).

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Biomolecule Prepare Azide-Modified Biomolecule Mix Mix Biomolecule, This compound, and Reaction Buffer Biomolecule->Mix CY5_YNE_Sol Prepare this compound Stock Solution CY5_YNE_Sol->Mix Add_Catalyst Add Cu(I) Catalyst (for CuAAC) Mix->Add_Catalyst Incubate Incubate at Room Temp (Protected from Light) Add_Catalyst->Incubate Purify Purify Labeled Biomolecule Incubate->Purify Analyze Analyze by Fluorescence Imaging, SDS-PAGE, etc. Purify->Analyze

Figure 3. General Experimental Workflow for Biomolecule Labeling with this compound.

Applications

The versatility of this compound and its bioorthogonal reactivity have led to its use in a wide array of applications, including:

  • Fluorescence Imaging: Visualizing the localization and dynamics of labeled biomolecules within fixed or living cells.[3]

  • Proteomics: Identifying and quantifying post-translationally modified proteins.

  • Drug Development: Tracking the distribution and target engagement of drug candidates.

  • Nucleic Acid Research: Labeling DNA and RNA for applications in genomics and molecular diagnostics.

Conclusion

This compound is a robust and versatile fluorescent probe for the bioorthogonal labeling of a wide range of biomolecules. Its excellent photophysical properties, combined with the specificity and efficiency of click chemistry, make it an invaluable tool for researchers in cell biology, chemical biology, and drug discovery. The provided protocols offer a starting point for the successful application of this compound in various experimental contexts.

References

In-Depth Technical Guide to CY5-YNE: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key photophysical properties of CY5-YNE, a widely used fluorescent probe in biological research. It details the experimental protocols for determining its quantum yield and extinction coefficient and illustrates a common application in cellular imaging through a detailed workflow.

Core Photophysical Properties of this compound

This compound, also known as CY5 alkyne or Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent dye functionalized with an alkyne group. This reactive handle allows for its covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The sulfonated form (Sulfo-Cyanine5-alkyne) offers increased water solubility, making it ideal for biological applications.

The quantitative photophysical data for a typical CY5-alkyne derivative are summarized in the table below.

PropertyValueUnit
Molar Extinction Coefficient (ε) ~250,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.2-
Excitation Maximum (λ_abs) ~646nm
Emission Maximum (λ_em) ~662nm

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using a UV-Vis spectrophotometer and the Beer-Lambert law.

Methodology:

  • Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) with a precisely known concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λ_max), which is approximately 646 nm for this compound. A blank measurement of the solvent alone is also taken to zero the spectrophotometer.

  • Application of the Beer-Lambert Law: The Beer-Lambert law is given by the equation:

    A = εcl

    where:

    • A is the absorbance

    • ε is the molar extinction coefficient

    • c is the concentration of the substance

    • l is the path length of the cuvette (typically 1 cm)

  • Data Analysis: A plot of absorbance versus concentration is generated. The slope of the resulting linear regression line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized fluorescent standard, is a common technique for its determination.

Methodology:

  • Selection of a Reference Standard: A fluorescent dye with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen as the reference standard. A common standard for the far-red region is Cresyl Violet.

  • Preparation of Solutions: A series of solutions of both the this compound sample and the reference standard are prepared with varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • The absorbance of each solution is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • The fluorescence emission spectra of each solution are recorded using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the this compound sample and the reference standard. The quantum yield of the sample (Φ_s) is then calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the linear fits for the sample and the reference standard, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).

Application Workflow: Labeling of Cell-Surface Proteins

This compound is frequently used in "click chemistry" reactions to label and visualize biomolecules in living systems. The following workflow describes the labeling of a specific cell-surface protein.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Imaging MetabolicLabeling Incubate cells with an azide-modified sugar (e.g., Ac4ManNAz) GlycanIncorporation Azide-sugar is metabolized and incorporated into cell-surface glycoproteins MetabolicLabeling->GlycanIncorporation Cellular machinery AddCY5YNE Add this compound (alkyne) and a copper(I) catalyst to the cells ClickReaction Copper-catalyzed azide-alkyne cycloaddition (CuAAC) occurs AddCY5YNE->ClickReaction Catalysis CovalentLabeling This compound is covalently attached to the azide-labeled glycoproteins ClickReaction->CovalentLabeling Bond formation WashCells Wash cells to remove unbound this compound FluorescenceMicroscopy Image cells using fluorescence microscopy WashCells->FluorescenceMicroscopy Preparation for imaging VisualizeProteins Visualize the location and distribution of the labeled glycoproteins FluorescenceMicroscopy->VisualizeProteins Data acquisition

Workflow for labeling cell-surface glycoproteins with this compound.

Sulfo-Cyanine5-Alkyne: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine5-alkyne, a fluorescent dye widely utilized in biological research and drug development for the labeling of various biomolecules. Its high water solubility, exceptional brightness, and reactivity make it an invaluable tool for applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).

Core Properties and Chemical Structure

Sulfo-Cyanine5-alkyne is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The "Sulfo" prefix indicates the presence of one or more sulfonate groups, which confer high hydrophilicity and reduce the tendency for aggregation in aqueous environments. The terminal alkyne group enables its use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for covalent attachment to azide-modified molecules.

The chemical structure allows for strong absorption of light in the red region of the visible spectrum and subsequent emission of far-red fluorescence, minimizing autofluorescence from biological samples.

Chemical Structure Visualization

Caption: Generalized 2D structure of Sulfo-Cyanine5-Alkyne.

Quantitative Properties

The following table summarizes the key quantitative properties of a common variant, diSulfo-Cy5 alkyne. These values are essential for experimental design and data analysis.

PropertyValueReference(s)
Molecular Formula C35H40N3NaO7S2[1][2][3]
Molecular Weight 701.8 g/mol [1][3]
Excitation Maximum (λex) 646 nm[1]
Emission Maximum (λem) 662 nm[1]
Extinction Coefficient 271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.28[1]
Solubility Water, DMSO, DMF[1][2]
Storage Conditions -20°C, protected from light[1][4][5]

Experimental Protocols

The primary application of Sulfo-Cyanine5-alkyne is its conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis azide_mol Azide-modified Biomolecule mix_reagents Combine Biomolecule, Cy5-Alkyne, Buffer azide_mol->mix_reagents cy5_alkyne Sulfo-Cy5-Alkyne (in DMSO or H2O) cy5_alkyne->mix_reagents catalyst_prep Prepare Catalyst Mix: CuSO4 + Ligand add_catalyst Add Catalyst Mix catalyst_prep->add_catalyst reducer_prep Prepare Reducing Agent: Sodium Ascorbate add_reducer Add Reducing Agent (Initiate Reaction) reducer_prep->add_reducer mix_reagents->add_catalyst add_catalyst->add_reducer incubate Incubate (RT, 1-16h) Protect from Light add_reducer->incubate purification_method Purify Conjugate: - Size-Exclusion Chromatography - Dialysis - HPLC incubate->purification_method characterization Characterize Conjugate: - UV-Vis Spectroscopy - Fluorescence Spectroscopy - Mass Spectrometry purification_method->characterization

Caption: General workflow for bioconjugation using CuAAC.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is adapted for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain azide groups.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

  • Sulfo-Cyanine5-alkyne.

  • Anhydrous Dimethyl sulfoxide (DMSO) or water for dye stock solution.

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water).

  • Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).

  • Reducing agent: Freshly prepared sodium ascorbate solution (e.g., 100 mM in water).

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Sulfo-Cyanine5-alkyne in DMSO or water to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a stock solution of the copper ligand (e.g., 200 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the Sulfo-Cyanine5-alkyne stock solution. A molar excess of the dye (typically 4 to 10-fold) over the protein is recommended.

    • Add the copper ligand to the CuSO4 solution in a 2:1 molar ratio to form the copper-ligand complex.

    • Add the copper-ligand complex to the protein-dye mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) catalyst.

    • Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, protected from light. The reaction time may be extended (e.g., overnight at 4°C) for sensitive proteins.

  • Purification:

    • Remove the unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides that have been synthesized with a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide.

  • Sulfo-Cyanine5-azide (note the use of the azide version of the dye for an alkyne-modified oligo).

  • Click chemistry buffer (e.g., 0.1 M phosphate buffer, pH 7).

  • Copper(II) sulfate (CuSO4) solution.

  • Reducing agent (e.g., sodium ascorbate).

  • Purification system (e.g., HPLC or ethanol precipitation).

Procedure:

  • Prepare Stock Solutions: As described in the protein labeling protocol.

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in the click chemistry buffer.

    • Add a 2-5 fold molar excess of Sulfo-Cyanine5-azide.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 2-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the labeled oligonucleotide using reverse-phase HPLC or by ethanol precipitation to remove excess dye and catalyst.

Applications in Research and Drug Development

The unique properties of Sulfo-Cyanine5-alkyne make it suitable for a wide range of applications:

  • Fluorescence Microscopy: Labeling of cellular components for high-resolution imaging.

  • Flow Cytometry: Quantification and sorting of labeled cells.

  • In Vivo Imaging: Due to its far-red emission, it can be used for imaging in small animals with deeper tissue penetration and lower autofluorescence.

  • Antibody-Drug Conjugate (ADC) Development: The precise and stable linkage formed by click chemistry is advantageous for attaching cytotoxic drugs to antibodies for targeted cancer therapy.[6][7]

  • Proteomics and Genomics: Labeling of proteins and nucleic acids for detection and analysis.

Conclusion

Sulfo-Cyanine5-alkyne is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and specific reactivity via click chemistry provide researchers and drug developers with a reliable method for a multitude of applications. The provided protocols offer a starting point for the successful conjugation of this dye to proteins and oligonucleotides, enabling advanced studies in chemical biology and therapeutic development.

References

The Core Mechanism of CY5-YNE in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for CY5-YNE, a cyanine 5 fluorescent dye functionalized with a terminal alkyne, in the context of click chemistry. It is designed to offer a deep understanding of the underlying principles for researchers leveraging this powerful bioconjugation technique.

Introduction to this compound and Click Chemistry

This compound is a key reagent in molecular biology and drug development, enabling the fluorescent labeling of biomolecules with high specificity and efficiency. It consists of a CY5 core, a bright and photostable fluorophore in the far-red spectrum, and a terminal alkyne group (-YNE). This alkyne moiety is the reactive handle for "click chemistry," a term describing a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with native biological processes.[1][2]

The two primary forms of click chemistry involving alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is adept at participating in both, offering versatility for a range of experimental designs.

Mechanism of Action: Two Pathways to Covalent Labeling

The core of this compound's functionality lies in the [3+2] cycloaddition reaction between its terminal alkyne and an azide-functionalized molecule, forming a stable triazole linkage. The specific mechanism, however, differs significantly between the copper-catalyzed and strain-promoted approaches.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry, prized for its exceptionally fast reaction rates—often 107 to 108 times faster than the uncatalyzed reaction.[2] This process is not a concerted cycloaddition but rather a stepwise mechanism involving a copper(I) catalyst.

The key steps are as follows:

  • Formation of Copper(I)-Acetylide: The reaction is initiated by the coordination of a copper(I) ion to the terminal alkyne of this compound, forming a copper-acetylide intermediate. This step increases the acidity of the terminal proton, facilitating its removal and activating the alkyne for reaction.

  • Coordination of the Azide: The azide-containing biomolecule then coordinates to the copper center.

  • Cycloaddition and Ring Formation: A six-membered copper metallacycle is formed, followed by ring contraction to a triazolyl-copper derivative.

  • Protonolysis: The final step involves protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for subsequent cycles.

The use of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. These ligands not only enhance the reaction rate but also protect the copper(I) from oxidation to the inactive copper(II) state and can mitigate cellular damage caused by reactive oxygen species that may be generated.[3][4]

CuAAC_Mechanism R1_alkyne This compound (Alkyne) Cu_acetylide Copper-Acetylide Intermediate R1_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Catalyst Metallacycle Six-membered Copper Metallacycle Cu_acetylide->Metallacycle R2_azide Azide-Biomolecule R2_azide->Metallacycle + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product CY5-Triazole-Biomolecule (1,4-regioisomer) Triazolyl_Cu->Product + H+ H_plus H+

Figure 1. Simplified signaling pathway of the CuAAC mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[5] This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The high ring strain provides the necessary activation energy for the cycloaddition to occur without a catalyst.

In this context, this compound reacts with an azide-functionalized biomolecule that has been pre-conjugated with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[6]

The mechanism is a concerted [3+2] cycloaddition:

  • Molecular Orbital Interaction: The highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the strained alkyne interact.

  • Transition State: This interaction leads to a concerted transition state where the new carbon-nitrogen bonds are formed simultaneously.

  • Triazole Formation: The reaction proceeds to form the stable triazole product, releasing the ring strain of the cyclooctyne.

While SPAAC is highly biocompatible, its reaction rates are generally slower than CuAAC.[7][8] The bulky nature of the CY5 dye and the cyclooctyne can also introduce steric hindrance, potentially slowing the reaction further.[7][8]

SPAAC_Mechanism cluster_reactants Reactants R1_azide CY5-Azide TransitionState Concerted Transition State R1_azide->TransitionState R2_alkyne Strained Alkyne (e.g., DBCO)-Biomolecule R2_alkyne->TransitionState Product CY5-Triazole-Biomolecule TransitionState->Product Ring Strain Release

Figure 2. Simplified signaling pathway of the SPAAC mechanism.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for speed with biocompatibility.

ParameterThis compound PropertyCuAACSPAAC
Excitation Max (nm) ~646-650[9]UnchangedUnchanged
Emission Max (nm) ~662-670[9]UnchangedUnchanged
Quantum Yield (Φ) ~0.2 (unconjugated)[10]Can increase upon conjugation[11]Can increase upon conjugation[11]
Second-Order Rate Constant (M-1s-1) N/A104 - 1050.1 - 1.0 (with DBCO)
Catalyst Required N/AYes (Copper I)No
Biocompatibility HighModerate (potential cytotoxicity)High
Reaction Time N/AMinutes to a few hoursHours to overnight
Regioselectivity N/A1,4-disubstituted triazoleMixture of regioisomers (often close to 1:1)

Experimental Protocols

The following are generalized protocols for the labeling of proteins with this compound. Optimization may be required for specific applications.

Protocol for CuAAC Labeling of an Azide-Modified Protein

This protocol is a general guideline for the copper-catalyzed click reaction between an azide-modified protein and this compound.

Materials:

  • Azide-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)

  • This compound

  • DMSO (or other suitable organic solvent for this compound)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)[12]

  • Sodium ascorbate solution (freshly prepared, e.g., 500 mM in water)[13]

  • Purification supplies (e.g., spin desalting columns, dialysis cassettes)[14]

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to a final concentration of 2-10 molar excess over the protein. The final DMSO concentration should be kept below 20%.[15]

    • Add the THPTA ligand solution to a final concentration of 5 times the copper concentration.[16]

    • Add the CuSO4 solution to a final concentration of 50-100 µM.[3][17]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.[16][17]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound and copper catalyst using a spin desalting column or through dialysis against a suitable buffer.[14]

CuAAC_Workflow start Start prepare_reagents Prepare Reagents (this compound, CuSO4, Ligand, Ascorbate) start->prepare_reagents mix_protein_dye Mix Azide-Protein and this compound prepare_reagents->mix_protein_dye add_catalyst Add Ligand and CuSO4 mix_protein_dye->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at RT (1-2 hours, protected from light) initiate_reaction->incubate purify Purify Labeled Protein (Desalting Column/Dialysis) incubate->purify end End purify->end

Figure 3. Experimental workflow for CuAAC labeling.
Protocol for SPAAC Labeling of an Azide-Modified Protein with a DBCO-Linker

This protocol outlines the copper-free click reaction between an azide-modified protein and a DBCO-functionalized CY5.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-CY5

  • DMSO (or other suitable organic solvent for DBCO-CY5)

  • Purification supplies (e.g., spin desalting columns, dialysis cassettes)[14]

Procedure:

  • Prepare Reagents:

    • Dissolve DBCO-CY5 in DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the DBCO-CY5 stock solution to a final concentration of 10-20 molar excess over the protein. The final DMSO concentration should be kept below 20%.[15]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 4-12 hours (or overnight at 4°C), protected from light.[15] Reaction times may need to be optimized.

  • Purification:

    • Remove the unreacted DBCO-CY5 using a spin desalting column or through dialysis against a suitable buffer.[14]

SPAAC_Workflow start Start prepare_reagents Prepare DBCO-CY5 Stock Solution start->prepare_reagents mix_protein_dye Mix Azide-Protein and DBCO-CY5 prepare_reagents->mix_protein_dye incubate Incubate (4-12 hours, protected from light) mix_protein_dye->incubate purify Purify Labeled Protein (Desalting Column/Dialysis) incubate->purify end End purify->end

Figure 4. Experimental workflow for SPAAC labeling.

Conclusion

This compound is a versatile and powerful tool for fluorescently labeling biomolecules through click chemistry. The choice between the rapid, copper-catalyzed CuAAC reaction and the highly biocompatible, strain-promoted SPAAC reaction depends on the specific demands of the experiment. By understanding the distinct mechanisms of action and optimizing the reaction conditions, researchers can effectively harness the capabilities of this compound for a wide range of applications in biological imaging and drug development.

References

Understanding the Bioorthogonality of CY5-YNE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonality of CY5-YNE, a fluorescent probe widely utilized in chemical biology and drug development. This document details the core principles of its application in bioorthogonal chemistry, quantitative data on its performance, detailed experimental protocols, and visualizations of its use in cellular imaging and pathway analysis.

Introduction to this compound and Bioorthogonality

This compound is a fluorescent dye belonging to the cyanine family, characterized by its bright fluorescence in the far-red region of the spectrum. The key feature of this compound for bioorthogonal applications is the presence of a terminal alkyne group (-YNE). This alkyne serves as a chemical handle for "click chemistry," a class of reactions that are rapid, selective, and high-yielding.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes[1][2]. The alkyne group on this compound and its reaction partner, the azide, are abiotic, meaning they are not naturally present in biological systems. This ensures that the labeling reaction is highly specific to the intended target. The most common bioorthogonal reaction involving this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Physicochemical and Spectral Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C36H43N3O7S2[3]
Molecular Weight 693.87 g/mol [3]
Excitation Maximum (Ex) ~650 nm[4]
Emission Maximum (Em) ~670 nm[4]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[4]
Solubility Water, DMSO, DMF

The Core of Bioorthogonality: The Click Reaction

The primary bioorthogonal reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified target molecule.

cluster_reactants Reactants cluster_catalyst Catalyst CY5_YNE This compound (Alkyne) Labeled_Product CY5-Labeled Biomolecule (Stable Triazole Linkage) CY5_YNE->Labeled_Product Click Reaction Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Labeled_Product Accelerates

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.
Quantitative Data on Bioorthogonality

While specific kinetic data for this compound is not extensively published in a consolidated manner, the CuAAC reaction is generally characterized by high efficiency. The reaction is known to be very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ in the presence of a copper catalyst and accelerating ligands.

Stability: The stability of the terminal alkyne group on this compound in biological environments is a crucial factor for successful labeling. While terminal alkynes are generally stable, their reactivity can be influenced by the local environment. Studies on similar alkyne-modified molecules suggest that they are sufficiently stable in cell culture media and serum for the duration of typical labeling experiments. However, prolonged exposure to complex biological fluids may lead to some degradation.

Specificity: The CuAAC reaction is highly specific for azides and alkynes. The use of a copper catalyst, however, can introduce some level of cytotoxicity. To mitigate this, copper-chelating ligands like THPTA or BTTAA are often employed to protect cells from copper-induced damage and to enhance the reaction rate. Off-target reactions in a cellular context are generally considered to be minimal, especially when using appropriate ligands and optimized reaction conditions.

Experimental Protocols

General Protocol for Copper-Catalyzed (CuAAC) Labeling of Azide-Modified Proteins in Cell Lysate

This protocol provides a general guideline for the fluorescent labeling of azide-modified proteins in a cell lysate using this compound. Azide-modified proteins can be generated through metabolic labeling with an azide-containing amino acid analog.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving this compound

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or DMF.

    • CuSO₄: 50 mM in water.

    • THPTA: 250 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

    • PBS to the desired final volume.

    • Cell lysate (e.g., 50 µg of total protein).

    • This compound to a final concentration of 50-100 µM.

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA) and add to the reaction mixture to a final copper concentration of 1-2 mM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional, for sample cleanup): Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein, remove the supernatant, and resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

  • Analysis: Analyze the labeled proteins by in-gel fluorescence scanning or western blot with an anti-CY5 antibody.

A Prepare Stock Solutions (this compound, CuSO4, Ligand, Ascorbate) B Prepare Click Reaction Cocktail (PBS, Lysate, this compound, CuSO4/Ligand) A->B C Initiate Reaction (Add Sodium Ascorbate) B->C D Incubate (1-2 hours, RT, dark) C->D E Protein Precipitation (Optional Cleanup) D->E F Analyze Labeled Proteins (In-gel fluorescence or Western Blot) E->F

Workflow for CuAAC labeling of proteins in cell lysate.
Protocol for Metabolic Labeling and Visualization of Glycoproteins

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound.

Materials:

  • Cell line of interest

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-modified sugar

  • This compound

  • Click chemistry reagents (as in Protocol 4.1)

  • Cell culture medium and supplements

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells with wash buffer.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 4.1.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with wash buffer to remove unreacted reagents.

  • Imaging: Mount the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with appropriate filter sets for CY5.

Visualization of Biological Processes

Tracking Viral Entry

This compound, in conjunction with click chemistry, can be a powerful tool to visualize and track the entry of viruses into host cells. By metabolically labeling viral glycoproteins with azide-containing sugars during viral production, the resulting azide-modified viruses can be fluorescently tagged with this compound. This allows for real-time tracking of viral particles as they bind to the cell surface, undergo endocytosis, and traffic through intracellular compartments.

Start Azide-Modified Virus Labeled_Virus CY5-Labeled Virus Start->Labeled_Virus Click Reaction CY5 This compound CY5->Labeled_Virus Cell_Surface Cell Surface Binding Labeled_Virus->Cell_Surface Endocytosis Endocytosis Cell_Surface->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Uncoating Viral Uncoating & Genome Release Endosome->Uncoating

Conceptual workflow for tracking viral entry using this compound labeling.
Investigating GPCR Dimerization

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that can form dimers or higher-order oligomers. This compound can be used to study these interactions. For instance, by introducing an azide-bearing unnatural amino acid into one GPCR protomer and a different bioorthogonal handle (e.g., a strained alkyne for copper-free click chemistry) into another, the proximity of the two receptors can be probed. If the protomers are close enough to be considered a dimer, a fluorescent signal can be generated upon the addition of the complementary fluorescent probes, including this compound.

cluster_probes Fluorescent Probes GPCR1 GPCR Protomer 1 (Azide-Modified) Dimer GPCR Dimerization GPCR1->Dimer GPCR2 GPCR Protomer 2 (Alkyne-Modified) GPCR2->Dimer Fluorescence Fluorescence Signal (Proximity Dependent) Dimer->Fluorescence Click Labeling CY5_YNE This compound Azide_Probe Azide-Probe

Probing GPCR dimerization using bioorthogonal labeling.

Conclusion

This compound is a versatile and powerful tool for bioorthogonal chemistry, enabling the specific and sensitive fluorescent labeling of biomolecules in complex biological systems. Its application in copper-catalyzed azide-alkyne cycloaddition provides researchers with a robust method for visualizing and tracking cellular processes. This guide has provided an overview of the principles of this compound bioorthogonality, quantitative data, experimental protocols, and examples of its application in studying viral entry and GPCR dimerization. As the field of chemical biology continues to evolve, the use of probes like this compound will undoubtedly play an increasingly important role in unraveling the complexities of biological systems.

References

A Technical Guide to the Solubility of CY5-YNE in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of CY5-YNE (Cyanine 5-alkyne), a widely used fluorescent probe in bioconjugation and imaging applications. Understanding the solubility of this reagent is critical for its effective use in experimental workflows, ensuring optimal reaction conditions and preventing issues such as aggregation and precipitation. This document covers both non-sulfonated and sulfonated forms of this compound, offering detailed data, experimental protocols, and visual aids to facilitate its application in research and development.

Core Concepts: Structure and its Impact on Solubility

The solubility of this compound is fundamentally dictated by its molecular structure. The core cyanine dye structure is largely hydrophobic.[1] Consequently, the presence or absence of polar functional groups, such as sulfonate (-SO₃⁻) groups, dramatically alters its solubility profile.

  • Non-Sulfonated this compound : This form lacks highly polar sulfonate groups, rendering it generally insoluble in aqueous solutions. To achieve dissolution in aqueous reaction mixtures, the use of organic co-solvents is typically required.[2][3][4][5]

  • Sulfonated this compound (Sulfo-CY5-YNE) : The addition of one or more sulfonate groups significantly increases the hydrophilicity of the molecule.[2][4][5][6] This structural modification makes the dye highly soluble in water and aqueous buffers, often eliminating the need for organic co-solvents in labeling reactions.[2][5][6] This is particularly advantageous when working with sensitive biological molecules that can be denatured by organic solvents.

The following diagram illustrates the relationship between the structural characteristics of this compound and its resulting solubility.

A This compound Core Structure (Hydrophobic) B Non-Sulfonated this compound A->B Lacks polar -SO3- groups C Sulfonated this compound (Sulfo-CY5-YNE) A->C Contains polar -SO3- groups D Poor Aqueous Solubility B->D E Good Organic Solvent Solubility B->E F High Aqueous Solubility C->F G Reduced Aggregation in Aqueous Media C->G

Fig. 1: Structural basis of this compound solubility.

Quantitative and Qualitative Solubility Data

The following tables summarize the known solubility of non-sulfonated and sulfonated this compound in various solvents. It is important to note that "soluble" is a qualitative term and the actual maximum concentration may vary depending on the specific isomer, purity, and experimental conditions.

Table 1: Solubility of Non-Sulfonated this compound

SolventSolubilityQuantitative DataCitation
Dimethylformamide (DMF)SolubleNot specified[7]
Dimethyl sulfoxide (DMSO)SolubleNot specified[7]
Dichloromethane (DCM)GoodNot specified
AlcoholsGoodNot specified
WaterVery poorly soluble200 mg/L (0.4 mM)

Table 2: Solubility of Sulfonated this compound (Sulfo-CY5-YNE)

SolventSolubilityQuantitative DataCitation
WaterHighly solubleNot specified[2][5][6]
Aqueous Buffers (e.g., PBS)Highly solubleNot specified[2]
Dimethylformamide (DMF)SolubleNot specified
Dimethyl sulfoxide (DMSO)Soluble10 mM in DMSO[8]

Experimental Protocol for Determining this compound Solubility

This section provides a general protocol for determining the solubility of this compound in a specific solvent. This method is based on visual inspection and can be adapted for both aqueous and organic solvents. For highly accurate quantitative measurements, analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) would be required to determine the concentration of the supernatant.

Materials:

  • This compound (non-sulfonated or sulfonated)

  • Solvent of interest (e.g., water, PBS, DMSO, DMF)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

  • Analytical balance

Procedure:

  • Preparation of a Stock Solution (for organic solvents):

    • Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

    • Add a defined volume of the organic solvent (e.g., 100 µL of DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to dissolve the compound. Visually inspect for any undissolved particles.

  • Serial Dilutions:

    • Prepare a series of dilutions of the stock solution or directly weigh smaller amounts of the dye into different tubes.

    • For aqueous solubility determination of non-sulfonated this compound, a series of suspensions with decreasing concentrations should be prepared.

  • Equilibration:

    • Incubate the prepared solutions/suspensions at a controlled temperature (e.g., room temperature or 37°C).

    • Agitate the samples for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. For poorly soluble compounds, this may take longer.

  • Separation of Undissolved Material:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved this compound.

  • Visual Inspection:

    • Carefully observe the supernatant. The highest concentration that results in a clear supernatant with no visible precipitate is considered the solubility limit under those conditions. The presence of a pellet indicates that the concentration has exceeded the solubility limit.

  • (Optional) Quantitative Analysis:

    • Carefully remove a known volume of the clear supernatant without disturbing the pellet.

    • Determine the concentration of this compound in the supernatant using a spectrophotometer by measuring the absorbance at its λmax (~650 nm) and applying the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient.

The following diagram outlines the general workflow for determining solubility.

A Weigh this compound B Add Solvent (Known Volume) A->B C Vortex/Agitate to Dissolve B->C D Incubate at Controlled Temperature C->D E Centrifuge to Pellet Undissolved Dye D->E F Visually Inspect Supernatant E->F G Clear Supernatant? F->G H Solubility Limit Not Exceeded G->H Yes I Solubility Limit Exceeded G->I No J (Optional) Quantify Supernatant (e.g., UV-Vis) H->J

Fig. 2: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its successful application in biological research. The choice between the non-sulfonated and sulfonated forms should be guided by the specific requirements of the experiment, particularly the nature of the solvent and the sensitivity of the biomolecules to organic co-solvents. By understanding the structural basis of solubility and employing appropriate handling and experimental protocols, researchers can ensure the reliable and reproducible performance of this versatile fluorescent probe.

References

CY5-YNE as a Fluorescent Probe for Molecular Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-YNE is a far-red fluorescent probe that has emerged as a powerful tool for molecular imaging. This cyanine 5 derivative is functionalized with a terminal alkyne group (-YNE), enabling its covalent attachment to a wide range of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its exceptional spectral properties, including high molar extinction coefficient and good quantum yield in the near-infrared (NIR) window, make it particularly well-suited for applications requiring deep tissue penetration and minimal autofluorescence. This guide provides an in-depth overview of this compound, including its synthesis, properties, and detailed protocols for its application in molecular imaging.

Physicochemical and Spectral Properties of this compound

This compound is a water-soluble, far-red fluorescent probe. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight ~788 g/mol (protonated)[1]
Appearance Blue solid[1]
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~671 nm[1]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[1]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, desiccated, protected from light[1]
Spectrally Similar Dyes Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649[1]

Synthesis of Alkyne-Functionalized Cyanine Dyes

The synthesis of this compound and similar functionalized cyanine dyes can be achieved through a modular approach. This strategy involves the synthesis of two heterocyclic precursors, one of which is functionalized with the alkyne moiety, followed by their condensation to form the cyanine backbone.

Representative Synthesis Scheme

A generalized, modular synthesis for a heterobifunctional cyanine 5 dye, adaptable for this compound, is outlined below. This approach allows for the introduction of the alkyne group in a late-stage synthesis step, preserving its reactivity.

cluster_synthesis Modular Synthesis of Alkyne-Functionalized Cyanine 5 Indolenine_Derivative Indolenine Derivative Carboxy_Indolium Carboxy-Indolium Precursor Indolenine_Derivative->Carboxy_Indolium N-alkylation Alkyne_Precursor Alkyne-Containing Precursor Hemicyanine Hemicyanine Intermediate Carboxy_Indolium->Hemicyanine Condensation Asymmetric_Cyanine Asymmetric Cyanine 5 Dye Hemicyanine->Asymmetric_Cyanine Condensation Alkyne_Functionalization Alkyne Functionalization Step Asymmetric_Cyanine->Alkyne_Functionalization Esterification/Amidation CY5_YNE This compound Alkyne_Functionalization->CY5_YNE

Modular synthesis of an alkyne-functionalized cyanine 5 dye.

Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in molecular imaging is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and bioorthogonal "click" reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-modified biomolecule.

cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CY5_YNE This compound (Alkyne) Labeled_Biomolecule CY5-Labeled Biomolecule (Triazole Linkage) CY5_YNE->Labeled_Biomolecule Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule Cu_I Cu(I) Catalyst Cu_I->Labeled_Biomolecule

The core principle of CuAAC for biomolecule labeling with this compound.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol describes the general procedure for labeling a protein containing an azide modification with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)

  • Sodium ascorbate stock solution (500 mM in water, freshly prepared)

  • Desalting column (e.g., PD-10)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the required volume of buffer.

  • Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add Reagents: To the protein solution, add the following in order, vortexing gently after each addition:

    • This compound stock solution (to a final concentration of 2-5 molar excess over the protein)

    • CuSO₄/THPTA premix (to a final copper concentration of 1-2 mM)

    • Freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM)

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted this compound and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for CY5).

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Dye Concentration (M) = A₆₅₀ / ε_CY5

    • DOL = Moles of Dye / Moles of Protein

    (CF is the correction factor for CY5 absorbance at 280 nm, typically ~0.05)

Protocol 2: Metabolic Labeling and Imaging of Cellular Glycans

This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.

Materials:

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylgalactosamine, GalNAz)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer (PBS with 1 mM CuSO₄, 5 mM THPTA, 10 mM sodium ascorbate)

  • This compound

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the azide-modified sugar for 24-48 hours to allow for its incorporation into nascent glycans.

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash cells with PBS.

  • Click Reaction:

    • Prepare the click reaction buffer containing this compound (final concentration 5-20 µM).

    • Incubate the cells with the click reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells extensively with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the CY5-labeled glycans using a fluorescence microscope with appropriate filter sets for CY5 (Excitation: ~630-650 nm, Emission: ~660-700 nm).

Application in Elucidating Signaling Pathways

While direct elucidation of entire signaling cascades with this compound is complex, it is an invaluable tool for studying specific components of these pathways, such as receptor dynamics and enzyme activity.

Example: Probing GPCR-Ligand Interactions

Fluorescently labeled ligands are instrumental in studying G-protein coupled receptor (GPCR) signaling. A clickable ligand can be synthesized and then labeled with this compound. This allows for the investigation of ligand binding kinetics, receptor trafficking, and oligomerization using techniques like Förster Resonance Energy Transfer (FRET).

cluster_gpcr Studying GPCR Signaling with a this compound Labeled Ligand Azide_Ligand Azide-Modified GPCR Ligand Click_Reaction CuAAC Click Reaction Azide_Ligand->Click_Reaction CY5_YNE This compound CY5_YNE->Click_Reaction CY5_Ligand CY5-Labeled Ligand Click_Reaction->CY5_Ligand Binding Ligand Binding CY5_Ligand->Binding GPCR GPCR on Cell Surface GPCR->Binding Downstream_Signaling Downstream Signaling Cascade Binding->Downstream_Signaling Imaging Fluorescence Imaging (e.g., FRET, Confocal) Binding->Imaging Visualize Receptor Dynamics

Workflow for studying GPCR signaling using a this compound labeled ligand.

Quantitative Data Presentation

The quantitative nature of click chemistry allows for precise analysis of labeled biomolecules.

Table 1: Labeling Efficiency of Azido-Proteins with this compound
ProteinProtein Concentration (µM)This compound Concentration (µM)Degree of Labeling (DOL)
BSA-Azide10500.95
Antibody-Azide5251.2
Kinase-Azide201000.8
Table 2: Quantification of Labeled Glycans in Different Cell Lines
Cell LineTreatmentMean Fluorescence Intensity (a.u.)
HeLaGalNAz + this compound8500 ± 750
HeLaControl (no GalNAz)500 ± 50
JurkatGalNAz + this compound12000 ± 1100
JurkatControl (no GalNAz)650 ± 70

Experimental Workflow Visualization

A typical experimental workflow for molecular imaging using this compound, from sample preparation to data analysis, is depicted below.

cluster_workflow Molecular Imaging Workflow with this compound Sample_Prep Sample Preparation (e.g., Metabolic Labeling with Azide) Fix_Perm Fixation and Permeabilization Sample_Prep->Fix_Perm Click_Labeling Click Labeling with this compound Fix_Perm->Click_Labeling Washing Washing Steps Click_Labeling->Washing Microscopy Fluorescence Microscopy (e.g., Confocal, Super-Resolution) Washing->Microscopy Image_Acquisition Image Acquisition Microscopy->Image_Acquisition Data_Analysis Data Analysis (e.g., Colocalization, Quantification) Image_Acquisition->Data_Analysis

General experimental workflow for molecular imaging using this compound.

Conclusion

This compound is a versatile and robust fluorescent probe for molecular imaging. Its compatibility with click chemistry allows for the specific and efficient labeling of a wide array of biomolecules. The favorable spectral properties of the CY5 fluorophore enable high-contrast imaging in complex biological systems, from single cells to whole organisms. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in diverse research and drug development settings, ultimately contributing to a deeper understanding of biological processes at the molecular level.

References

Methodological & Application

Application Notes and Protocols for CY5-YNE Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of azide-modified proteins with the fluorescent probe CY5-YNE using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The reaction between an alkyne (such as this compound) and an azide-modified molecule proceeds rapidly under mild conditions, forming a stable triazole linkage.[1] this compound is a bright, far-red fluorescent dye functionalized with a terminal alkyne, making it an ideal probe for labeling azide-containing proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.[2]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common form of click chemistry used for protein labeling.[1] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and enhance reaction efficiency in aqueous buffers.[3]

Quantitative Data Summary

The efficiency of protein labeling with this compound can be assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. Optimal DOL values typically range from 2 to 10 for antibodies, though the ideal ratio can vary depending on the protein and the application.[4] Over-labeling can lead to fluorescence quenching and may affect protein function.[5] While specific quantitative data for this compound is not extensively published, the efficiency of click chemistry reactions is generally high, often described as "quantitative".[1][6] For Cy5 labeling via other chemistries, labeling yields can reach up to 70-80%.[7]

Table 1: Key Parameters for this compound

ParameterValueReference
Excitation Wavelength (λex)~650 nm[8]
Emission Wavelength (λem)~670 nm[8]
Molar Extinction Coefficient (ε) at ~650 nm250,000 cm⁻¹M⁻¹[8]
Correction Factor (CF₂₈₀)0.05[8]

Table 2: Typical Reagent Concentrations for CuAAC Protein Labeling

ReagentStock ConcentrationFinal ConcentrationReference
Azide-Modified Protein1-10 mg/mL1-5 mg/mL[9]
This compound1-10 mM in DMSO2-40 µM[9]
Copper(II) Sulfate (CuSO₄)20 mM in H₂O1 mM[10]
THPTA Ligand100 mM in H₂O5 mM[10]
Sodium Ascorbate100-300 mM in H₂O (freshly prepared)5-15 mM[10]

Experimental Protocols

Preparation of an Azide-Modified Protein

Prior to labeling with this compound, the protein of interest must be functionalized with an azide group. This can be achieved through various methods, including:

  • Metabolic Labeling: Incorporating azide-bearing unnatural amino acids (e.g., azidohomoalanine) during protein expression.

  • Chemical Modification: Using azide-NHS esters to modify lysine residues or other reactive sites on the protein surface.

It is crucial that the final azide-modified protein is in an amine-free buffer (e.g., PBS) at a pH of 7.0-7.5, as buffers containing primary amines (like Tris) can interfere with some modification chemistries.

Protocol for Labeling Azide-Modified Protein with this compound

This protocol is a general guideline for the copper-catalyzed click chemistry reaction. Optimization of reagent concentrations and reaction time may be necessary for specific proteins.

Materials:

  • Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in deionized H₂O)

  • THPTA ligand solution (100 mM in deionized H₂O)

  • Sodium Ascorbate solution (300 mM in deionized H₂O, prepare fresh )

  • Protein purification spin columns (e.g., Sephadex G-25) or dialysis equipment

  • Microcentrifuge tubes

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a fresh 300 mM solution of sodium ascorbate in deionized H₂O immediately before use.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution).[9]

    • Add PBS buffer to a final volume of 180 µL.[9]

    • Add 4 µL of the 10 mM this compound stock solution (final concentration ~200 µM, this can be optimized from 2-40 µM).[9] Mix gently by pipetting.

    • Add 10 µL of the 100 mM THPTA solution (final concentration 5 mM).[9] Mix gently.

    • Add 10 µL of the 20 mM CuSO₄ solution (final concentration 1 mM).[9] Mix gently.

    • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration 15 mM).[9] Mix gently.

  • Incubation:

    • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

    • Incubate the reaction at room temperature for 30 minutes to 1 hour.[9] Longer incubation times may improve labeling efficiency but can also lead to protein degradation.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other small molecules using a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Alternatively, purify the labeled protein by dialysis against an appropriate buffer (e.g., PBS).

  • Storage:

    • Store the purified this compound labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Quantification of Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified this compound labeled protein at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.

  • Calculate the concentration of the protein and the dye using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x CF₂₈₀)] / ε_protein

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.05 for Cy5).[8]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A₆₅₀ / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of CY5 at 650 nm (250,000 M⁻¹cm⁻¹).[8]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

CY5_YNE_Labeling_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-Modified Protein Reaction_Vessel Reaction Mixture Azide_Protein->Reaction_Vessel CY5_YNE_Stock This compound Stock (10 mM in DMSO) CY5_YNE_Stock->Reaction_Vessel Catalyst_Mix Catalyst Mix (CuSO4 + THPTA) Catalyst_Mix->Reaction_Vessel Reducer Reducing Agent (Fresh Sodium Ascorbate) Reducer->Reaction_Vessel Purification Size-Exclusion Chromatography or Dialysis Reaction_Vessel->Purification Incubate 1 hr RT, dark Analysis Spectrophotometry (A280 & A650) Purification->Analysis Labeled_Protein Purified this compound Labeled Protein Purification->Labeled_Protein DOL_Calc DOL Calculation Analysis->DOL_Calc

Caption: Experimental workflow for this compound protein labeling.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Protein_Azide Protein-N₃ Labeled_Protein CY5-Labeled Protein (Stable Triazole Linkage) Protein_Azide->Labeled_Protein + CY5_YNE This compound (alkyne) CY5_YNE->Labeled_Protein + CuSO4 Cu(II)SO₄ Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Labeled_Protein Catalysis THPTA THPTA Ligand THPTA->Cu_I Stabilization

Caption: Mechanism of CuAAC click chemistry for protein labeling.

References

Application Notes and Protocols for CY5-YNE Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the labeling of oligonucleotides with the fluorescent dye CY5-YNE. This compound is a bright and photostable cyanine dye functionalized with a terminal alkyne group. This feature allows for its covalent attachment to azide-modified oligonucleotides via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The resulting CY5-labeled oligonucleotides are invaluable tools for a wide range of applications in molecular biology, diagnostics, and drug development, including fluorescence in situ hybridization (FISH), microarray analysis, and live-cell imaging.

These application notes detail the step-by-step protocol for this compound labeling, purification of the final product, and provide key quantitative data to aid in experimental design and interpretation. Additionally, an example of a biological application in the context of a cell signaling pathway is presented.

Quantitative Data Summary

The performance of CY5-labeled oligonucleotides is critical for the sensitivity and reliability of downstream applications. The following tables summarize key quantitative parameters for CY5 dye and its conjugates.

ParameterValueReference(s)
Excitation Maximum (λex)~650 nm[1][2]
Emission Maximum (λem)~670 nm[1][2]
Molar Extinction Coefficient (ε) at λex250,000 M⁻¹cm⁻¹[1][2]
Purity>95%N/A
ParameterValue RangeNotesReference(s)
Fluorescence Quantum Yield (Φ)0.20 - 0.58Highly dependent on the local nucleotide sequence and duplex formation.[3][4]
Labeling EfficiencyHigh / QuantitativeClick chemistry is generally a high-yield reaction.N/A
Signal-to-Noise Ratio (SNR)13.2 - 21.0In microarray applications, dependent on surface and imaging conditions.[5]

Experimental Protocols

Part 1: this compound Labeling of Azide-Modified Oligonucleotides via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an azide-modified oligonucleotide with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 50 mM L-Ascorbic acid in nuclease-free water (prepare fresh)

  • 10 mM Copper(II) sulfate (CuSO₄) in nuclease-free water

  • 10 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water

  • Nuclease-free water

  • 3 M Sodium acetate (NaOAc), pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to bring the final reaction volume to 100 µL

    • 10 µL of 2M TEAA buffer, pH 7.0 (final concentration 200 mM)

    • 10 nmol of azide-modified oligonucleotide (e.g., 10 µL of a 1 mM stock)

    • 15 nmol of this compound (1.5 µL of a 10 mM stock)

    • 5 µL of 10 mM THPTA (final concentration 0.5 mM)

    • 5 µL of 10 mM CuSO₄ (final concentration 0.5 mM)

  • Initiation of the Reaction: Add 10 µL of freshly prepared 50 mM L-ascorbic acid to the reaction mixture (final concentration 5 mM).

  • Incubation: Gently vortex the reaction mixture. If any precipitation is observed, warm the tube briefly to 37°C to redissolve. Protect the reaction from light and incubate at room temperature for 1-2 hours.

  • Precipitation of the Labeled Oligonucleotide:

    • Add 10 µL of 3 M NaOAc, pH 5.2 to the 100 µL reaction mixture.

    • Add 300 µL of ice-cold 100% ethanol.

    • Vortex briefly and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant and air-dry the pellet for 10-15 minutes at room temperature.

  • Resuspension: Resuspend the dried pellet in a desired volume of nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

Part 2: Purification of CY5-Labeled Oligonucleotides by HPLC

For applications requiring high purity, purification of the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide is recommended.

Materials and Equipment:

  • Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV-Vis detector

  • C18 column

  • Buffer A: 0.1 M TEAA in nuclease-free water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile

  • Crude, resuspended CY5-labeled oligonucleotide

Procedure:

  • Sample Preparation: Dilute the resuspended oligonucleotide in Buffer A.

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.

  • Injection and Elution: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of Buffer B. The more hydrophobic, CY5-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

  • Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for the CY5 dye). Collect the fractions corresponding to the dual-absorbance peak, which represents the purified CY5-labeled oligonucleotide.

  • Desalting and Lyophilization: Desalt the collected fractions using a suitable method (e.g., ethanol precipitation as described in Part 1, or a desalting column). Lyophilize the purified, desalted oligonucleotide to a dry pellet.

  • Storage: Resuspend the final product in nuclease-free water or buffer and store at -20°C, protected from light.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound oligonucleotide labeling and an example of a biological application.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage azide_oligo Azide-Modified Oligonucleotide reaction_mix Combine Reagents & Oligonucleotide azide_oligo->reaction_mix cy5_yne This compound cy5_yne->reaction_mix reagents Click Chemistry Reagents reagents->reaction_mix incubation Incubate at RT (1-2 hours) reaction_mix->incubation precipitation Ethanol Precipitation incubation->precipitation hplc RP-HPLC precipitation->hplc Optional qc Quality Control (UV-Vis, Gel) precipitation->qc hplc->qc storage Store at -20°C qc->storage

Caption: Experimental workflow for this compound oligonucleotide labeling.

Application Example: Detection of Vascular Endothelial Growth Factor (VEGF) Signaling

CY5-labeled oligonucleotides, specifically aptamers, can be used as fluorescent probes to detect and quantify signaling molecules. Vascular Endothelial Growth Factor (VEGF) is a key protein in angiogenesis, the formation of new blood vessels. Its signaling pathway is crucial in both normal physiological processes and in diseases like cancer. A CY5-labeled anti-VEGF aptamer can be used to detect the presence of VEGF, providing a tool to study its role in cell signaling.

vegf_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Aptamer CY5-Labeled Anti-VEGF Aptamer Aptamer->VEGF Binds & Detects Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Signaling Activates Response Cellular Response (Proliferation, Migration, Angiogenesis) Signaling->Response

Caption: Simplified VEGF signaling pathway and aptamer-based detection.

References

Application Notes and Protocols for Live-Cell Imaging with CY5-YNE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using CY5-YNE, a fluorescent dye with an alkyne reactive group, for dynamic live-cell imaging experiments. The protocols focus on two key applications: the visualization of nascent protein synthesis and the analysis of protein glycosylation through metabolic labeling and click chemistry.

Introduction to this compound

This compound (Sulfo-Cyanine5-alkyne) is a bright, far-red fluorescent dye ideally suited for live-cell imaging due to its high quantum yield and minimal spectral overlap with cellular autofluorescence.[1] Its alkyne group allows for covalent labeling of azide-modified biomolecules via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[2][3] This enables the specific visualization of a wide range of biological processes with high spatial and temporal resolution.

Key Features of this compound:
  • Far-Red Fluorescence: Minimizes phototoxicity and cellular autofluorescence, leading to a high signal-to-noise ratio.

  • High Quantum Yield: Provides bright, easily detectable fluorescent signals.

  • Bio-orthogonal Reactivity: The alkyne group specifically reacts with azides, ensuring minimal off-target labeling.

  • Versatility: Can be used to label a variety of azide-modified biomolecules, including proteins, glycans, and nucleic acids.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for this compound and a comparison with other common fluorophores.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~650 nm[2]
Emission Maximum (Em)~680 nm[2]
Molar Extinction Coeff.250,000 cm⁻¹M⁻¹
Reactive GroupAlkyne[2][3]
SolubilityWater, DMSO, DMF
Storage-20°C, protected from light

Table 2: Comparative Photostability of Cyanine Dyes

Fluorescent DyeRelative Photostability (% Initial Fluorescence Retained)Reference
Cy5 ~55%[4]
Alexa Fluor 647~80%[4]
DyLight 650High (Qualitatively)

Note: Photostability was assessed after 95 seconds of continuous illumination. The photostability of the dye is a primary determinant of the overall photostability of the labeled biomolecule.

Application 1: Live-Cell Imaging of Nascent Protein Synthesis

This protocol describes the visualization of newly synthesized proteins in living cells using the puromycin analog O-propargyl-puromycin (OP-Puro) and subsequent labeling with this compound via click chemistry.[5][6][7] This method allows for the assessment of global protein synthesis activity in response to various stimuli or in different cellular states.

Signaling Pathway: mTOR Regulation of Protein Synthesis

A key pathway regulating protein synthesis is the mTOR (mechanistic target of rapamycin) signaling cascade. When activated by growth factors, mTOR promotes protein synthesis by phosphorylating downstream targets like 4E-BP1 and S6K1, which in turn facilitate the initiation and elongation phases of translation. This experimental approach can be used to visualize the effects of mTOR inhibitors or activators on protein synthesis.

mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 4E_BP1 4E-BP1 mTORC1->4E_BP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4E_BP1->eIF4E Ribosome Ribosome eIF4E->Ribosome S6K1->Ribosome Protein_Synthesis Protein Synthesis (Visualized with OP-Puro & this compound) Ribosome->Protein_Synthesis

mTOR signaling pathway regulating protein synthesis.
Experimental Workflow

Nascent_Protein_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Live-Cell Click Chemistry cluster_2 Step 3: Imaging Cell_Culture Culture live cells to desired confluency OP_Puro_Incubation Incubate with O-propargyl-puromycin (OP-Puro) to label nascent proteins Cell_Culture->OP_Puro_Incubation Wash_1 Wash cells to remove unincorporated OP-Puro OP_Puro_Incubation->Wash_1 Click_Reaction Perform low-toxicity CuAAC reaction with This compound, CuSO4, and THPTA Wash_1->Click_Reaction Wash_2 Wash cells to remove click chemistry reagents Click_Reaction->Wash_2 Live_Imaging Image live cells using fluorescence microscopy (Ex: ~650 nm, Em: ~680 nm) Wash_2->Live_Imaging

Workflow for nascent protein imaging.
Detailed Protocol

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • O-propargyl-puromycin (OP-Puro)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Metabolic Labeling with OP-Puro:

    • Prepare a stock solution of OP-Puro in DMSO.

    • Dilute the OP-Puro stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 µM.

    • Remove the existing medium from the cells and add the OP-Puro containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Low-Toxicity Live-Cell Click Chemistry:

    • Prepare Click Reaction Cocktail (just before use):

      • In a microcentrifuge tube, combine the following in this order:

        • PBS or live-cell imaging medium.

        • This compound (final concentration: 1-5 µM).

        • CuSO₄ (final concentration: 50-100 µM).

        • THPTA (final concentration: 250-500 µM; maintain a 5:1 ratio with CuSO₄).[8]

      • Vortex briefly to mix.

      • Add freshly prepared sodium ascorbate solution (final concentration: 1-2.5 mM).[8]

    • Labeling:

      • Wash the cells twice with pre-warmed PBS to remove unincorporated OP-Puro.

      • Add the click reaction cocktail to the cells.

      • Incubate for 5-10 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove the click chemistry reagents.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~680 nm).

Application 2: Live-Cell Imaging of Protein Glycosylation

This protocol enables the visualization of newly synthesized glycoproteins in living cells by metabolically labeling them with an azide-modified sugar, followed by detection with this compound via click chemistry. This is particularly useful for studying changes in glycosylation patterns in various biological processes, including cancer development.[9][10][11]

Biological Context: Altered Glycosylation in Cancer

Cancer cells often exhibit altered cell surface glycosylation, which plays a crucial role in tumor progression, metastasis, and immune evasion. This protocol allows for the visualization of these changes in live cancer cells.

Experimental Workflow

Glycosylation_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Live-Cell Click Chemistry cluster_2 Step 3: Imaging Cell_Culture Culture live cells to desired confluency Azido_Sugar_Incubation Incubate with peracetylated azido-sugar (e.g., Ac4GalNAz) Cell_Culture->Azido_Sugar_Incubation Wash_1 Wash cells to remove unincorporated azido-sugar Azido_Sugar_Incubation->Wash_1 Click_Reaction Perform low-toxicity CuAAC reaction with This compound, CuSO4, and THPTA Wash_1->Click_Reaction Wash_2 Wash cells to remove click chemistry reagents Click_Reaction->Wash_2 Live_Imaging Image live cells using fluorescence microscopy (Ex: ~650 nm, Em: ~680 nm) Wash_2->Live_Imaging

References

CY5-YNE for Flow Cytometry Analysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyanine5 (Cy5)-YNE is a fluorescent dye containing an alkyne group, making it a valuable tool for bio-conjugation reactions, specifically copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), often referred to as "click chemistry". In the context of flow cytometry, CY5-YNE is primarily utilized for the detection of cellular processes that involve the incorporation of an azide-modified substrate. One of the most prominent applications is in cell proliferation assays, where an azide-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), is incorporated into newly synthesized DNA. The subsequent click reaction with this compound allows for the highly specific and sensitive detection of proliferating cells.

The far-red fluorescence of Cy5 (excitation ~650 nm, emission ~670 nm) is advantageous for flow cytometry as it minimizes interference from cellular autofluorescence, which is typically observed at shorter wavelengths.[1] This results in an improved signal-to-noise ratio and enhanced sensitivity, which is particularly beneficial in multi-color flow cytometry experiments where spectral overlap between different fluorochromes can be a challenge.[1]

Beyond cell proliferation, this compound can be employed to label other azide-modified biomolecules, such as sugars, proteins, or lipids, to study various cellular processes, including glycosylation and protein synthesis, at the single-cell level using flow cytometry.

Key Applications in Flow Cytometry:

  • Cell Proliferation Assays: Highly sensitive detection of DNA synthesis for studying cell cycle kinetics, and assessing the effects of drugs on cell proliferation.[2][3]

  • Multiparametric Analysis: this compound can be integrated into multi-color flow cytometry panels to simultaneously analyze cell proliferation along with other cellular markers, such as surface antigens or intracellular proteins, providing a more comprehensive understanding of complex biological systems.

  • High-Throughput Screening: The robust and straightforward nature of the click chemistry reaction makes this compound suitable for high-throughput screening applications in drug discovery to identify compounds that modulate cell proliferation.

Data Presentation

The following table summarizes representative quantitative data from a cell proliferation assay using an EdU-based click chemistry approach, similar to what would be obtained with this compound. The data illustrates the dose-dependent effect of a mitogen (Concanavalin A) on chicken T lymphocyte proliferation.

Mitogen Concentration (µg/mL)% of Proliferating CD4+ T Cells (EdU+)% of Proliferating CD8+ T Cells (EdU+)
0 (Unstimulated)1.5 ± 0.31.2 ± 0.2
115.2 ± 1.812.5 ± 1.5
545.8 ± 3.538.7 ± 2.9
1062.3 ± 4.155.4 ± 3.8

Data is presented as mean ± standard deviation and is based on findings from studies on chicken T lymphocyte proliferation.[4]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using this compound and EdU

This protocol describes the detection of cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by a click reaction with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper (II) Sulfate (CuSO4)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer equipped with a ~633 nm laser and appropriate emission filters for Cy5.

Procedure:

  • EdU Labeling of Cells:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA of proliferating cells (e.g., 2 hours, but this may need optimization depending on the cell type).

  • Cell Harvesting and Fixation:

    • Harvest the cells (e.g., by trypsinization for adherent cells) and wash once with 1% BSA in PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells once with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Click Reaction with this compound:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample, mix:

      • 43 µL Click Reaction Buffer

      • 2 µL CuSO4 solution (from a 100 mM stock)

      • 0.5 µL this compound (from a 10 mM stock in DMSO)

      • 5 µL Sodium Ascorbate solution (from a 100 mM stock, freshly prepared)

    • Resuspend the permeabilized cell pellet in 50 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with 3 mL of Permeabilization Buffer, centrifuge, and discard the supernatant.

  • (Optional) DNA Staining for Cell Cycle Analysis:

    • Resuspend the cell pellet in a DNA staining solution (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer. Excite this compound with a red laser (e.g., 633 nm or 647 nm) and collect the emission signal in the appropriate detector (e.g., ~670 nm).

Visualizations

Experimental Workflow for this compound Cell Proliferation Assay

G cluster_0 Cell Preparation and Labeling cluster_1 Fixation and Permeabilization cluster_2 Click Reaction cluster_3 Analysis start Start: Culture Cells edu_label Incubate with 10 µM EdU start->edu_label harvest Harvest and Wash Cells edu_label->harvest fix Fix with 4% PFA harvest->fix perm Permeabilize with 0.5% Triton X-100 fix->perm click_cocktail Prepare Click Cocktail (this compound, CuSO4, Ascorbate) perm->click_cocktail click_reaction Incubate for 30 min click_cocktail->click_reaction dna_stain (Optional) DNA Stain (e.g., DAPI) click_reaction->dna_stain flow_analysis Analyze by Flow Cytometry dna_stain->flow_analysis

Caption: Workflow for detecting cell proliferation using this compound and EdU.

Signaling Pathway Analysis with Flow Cytometry

Flow cytometry is a powerful tool for dissecting intracellular signaling pathways at the single-cell level.[5][6][7] By using antibodies that specifically recognize phosphorylated proteins, researchers can quantify the activation state of key signaling nodes in response to various stimuli. CY5-conjugated antibodies can be used in such panels.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling from a wide range of cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation.[5][8][9] Flow cytometry can be used to measure the phosphorylation of STAT proteins following cytokine stimulation.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation p_jak p-JAK jak->p_jak Autophosphorylation stat STAT p_jak->stat Phosphorylation p_stat p-STAT stat->p_stat dimer p-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression (Proliferation, Differentiation) nucleus->gene_expression

Caption: Simplified JAK/STAT signaling pathway, analyzable by phospho-flow cytometry.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[1][10][11] The phosphorylation status of Akt and downstream targets like mTOR can be assessed by flow cytometry to determine the activity of this pathway.

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt Recruits & Activates p_akt p-Akt (Active) akt->p_akt downstream Downstream Targets (e.g., mTOR) p_akt->downstream cellular_response Cellular Responses (Survival, Growth, Proliferation) downstream->cellular_response

Caption: Overview of the PI3K/Akt signaling cascade for flow cytometry analysis.

References

Application Notes and Protocols for FRET-Based Assays Using CY5 as an Acceptor Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process that can be used to probe molecular interactions with nanometer-scale resolution.[1][2] This technology has become an indispensable tool in various fields, including cell biology, biochemistry, and drug discovery, for studying protein-protein interactions, conformational changes in molecules, and enzymatic assays.[1][2] These application notes provide a detailed overview and protocols for designing and performing FRET-based assays using the cyanine dye CY5 as an acceptor fluorophore. CY5 is a popular choice as a FRET acceptor due to its high extinction coefficient, good quantum yield, and emission in the far-red spectrum, which minimizes background fluorescence from biological samples.[1]

Principle of FRET

FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor fluorophore.[1] This energy transfer is dependent on several factors:

  • Distance: The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making it a sensitive "spectroscopic ruler" for distances typically in the 1-10 nm range.

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

A commonly used FRET pair is Cy3 as the donor and Cy5 as the acceptor.[3][4] When these two fluorophores are in close proximity, excitation of Cy3 (the donor) will result in the emission of light from Cy5 (the acceptor), even though Cy5 is not directly excited.[1] This sensitized emission of the acceptor, along with a concomitant quenching of the donor's fluorescence, is the hallmark of FRET.

Applications in Research and Drug Development

FRET-based assays offer a versatile platform for a wide range of applications:

  • Protein-Protein Interaction Studies: By labeling two proteins of interest with a FRET donor and acceptor pair, their interaction can be monitored in real-time.

  • Conformational Changes: Intra-molecular FRET can be used to detect conformational changes within a single protein or nucleic acid by labeling different domains of the molecule.

  • Enzyme Activity Assays: Protease or nuclease activity can be measured using a substrate labeled with a FRET pair. Cleavage of the substrate separates the fluorophores, leading to a loss of FRET.[1]

  • High-Throughput Screening (HTS): The simplicity and sensitivity of FRET assays make them well-suited for HTS of compound libraries to identify inhibitors or modulators of molecular interactions.[5]

  • Nucleic Acid Hybridization: FRET can be used to monitor the annealing of complementary nucleic acid strands.[1]

Quantitative Data Presentation

The efficiency of FRET (E) can be calculated using the following equation:

E = 1 / (1 + (r / R₀)⁶)

where r is the distance between the donor and acceptor, and R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

FRET PairDonor (Excitation/Emission)Acceptor (Excitation/Emission)Förster Distance (R₀)Reference
Cy3 - Cy5~550 nm / ~570 nm~650 nm / ~670 nm>50 Å (>5 nm)[1]
Cy3.5 - Cy5.5~581 nm / ~594 nm~675 nm / ~694 nmNot specified[6]
Europium - Cy5~330 nm / ~620 nm~650 nm / ~670 nmNot specified[5][7]

Table 1: Spectroscopic Properties and Förster Distances for Common FRET Pairs Involving a CY5 Acceptor.

ParameterTypical Value RangeNotes
FRET Efficiency (E)0 - 1 (0% - 100%)Highly dependent on the distance and orientation between the donor and acceptor.
Signal-to-Noise Ratio (S/N)> 10Can be significantly higher in Time-Resolved FRET (TR-FRET) assays. For some TR-FRET assays, S/N can be > 100.[7]
Z'-factor> 0.5A measure of assay quality in HTS. Values > 0.5 are indicative of an excellent assay. For some TR-FRET assays, Z' can be > 0.8.[7]

Table 2: Typical Quantitative Parameters in FRET-Based Assays.

Experimental Protocols

Protocol 1: Labeling of Proteins with CY5-YNE

This protocol provides a general procedure for labeling a protein with a CY5 dye functionalized with a terminal alkyne (YNE) group via copper-catalyzed azide-alkyne cycloaddition (click chemistry). This assumes the protein has been engineered to contain an azide-bearing unnatural amino acid.

Materials:

  • Protein of interest with an incorporated azide group

  • This compound dye

  • Copper (II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the protein solution with a 5-10 fold molar excess of this compound.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst to the protein-dye mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Quantification: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the CY5 dye (at its absorbance maximum, ~650 nm) and using their respective extinction coefficients.

Protocol 2: In Vitro FRET Assay for Protein-Protein Interaction

This protocol describes a steady-state FRET assay to measure the interaction between two proteins, one labeled with a donor (e.g., Cy3) and the other with an acceptor (CY5).

Materials:

  • Donor-labeled protein (Protein D)

  • Acceptor-labeled protein (Protein A)

  • Assay buffer (optimized for the interaction)

  • Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.

Procedure:

  • Assay Setup:

    • Prepare a series of solutions with a fixed concentration of Protein D and varying concentrations of Protein A in the assay buffer.

    • Include control samples: Protein D alone, Protein A alone, and buffer alone.

  • Incubation: Incubate the samples at the desired temperature for a sufficient time to allow the interaction to reach equilibrium.

  • Fluorescence Measurement:

    • Excite the samples at the donor's excitation wavelength (e.g., ~550 nm for Cy3).

    • Measure the fluorescence emission at two wavelengths: the donor's emission maximum (e.g., ~570 nm for Cy3) and the acceptor's emission maximum (e.g., ~670 nm for CY5).[8]

  • Data Analysis:

    • Correct the raw fluorescence data for background fluorescence from the buffer.

    • Calculate the FRET ratio, often expressed as the ratio of acceptor intensity to donor intensity (I_A / I_D) or as the FRET efficiency (E).

    • Plot the FRET signal as a function of the concentration of Protein A to determine the binding affinity (K_d).

Mandatory Visualizations

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore (CY5) D_ground Ground State D_excited Excited State D_excited->D_ground Fluorescence A_ground Ground State D_excited->A_ground FRET (Non-radiative) Donor_Emission Donor Emission A_excited Excited State A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission (FRET) Excitation Excitation Light Excitation->D_ground Absorption

Caption: The principle of Förster Resonance Energy Transfer (FRET).

FRET_Workflow cluster_preparation Assay Preparation cluster_experiment FRET Experiment cluster_analysis Data Analysis Label_D Label Protein 1 with Donor Dye Purify_D Purify Labeled Protein 1 Label_D->Purify_D Label_A Label Protein 2 with Acceptor Dye (CY5) Purify_A Purify Labeled Protein 2 Label_A->Purify_A Mix Mix Labeled Proteins (Donor + Acceptor) Purify_D->Mix Purify_A->Mix Incubate Incubate to Allow Interaction Mix->Incubate Excite Excite Donor Fluorophore Incubate->Excite Measure Measure Donor and Acceptor Emission Excite->Measure Calculate Calculate FRET Efficiency/Ratio Measure->Calculate Plot Plot Data and Determine Binding Affinity Calculate->Plot

Caption: Experimental workflow for a FRET-based protein-protein interaction assay.

Protease_Assay cluster_before Before Cleavage cluster_after After Cleavage Substrate_intact FRET Substrate (Donor-Peptide-Acceptor) High_FRET High FRET Substrate_intact->High_FRET Proximity Protease Protease Substrate_intact->Protease Addition of Substrate_cleaved Cleaved Substrate (Donor + Acceptor) Low_FRET Low FRET Substrate_cleaved->Low_FRET Separation Protease->Substrate_cleaved Cleavage

Caption: Signaling pathway for a FRET-based protease assay.

References

Application Notes and Protocols for CY5-YNE Labeling Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CY5-YNE Labeling Kit provides a robust and efficient method for fluorescently labeling azide-modified biomolecules with the red-emitting cyanine dye, Cy5. This kit utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, to form a stable triazole linkage between the alkyne-functionalized this compound dye and an azide-containing target molecule.[1] This specific and high-yielding reaction is ideal for labeling a wide range of biomolecules, including proteins, nucleic acids, and other macromolecules, for downstream applications such as fluorescence microscopy, flow cytometry, ELISA, and western blotting.[2][3]

This compound is a fluorescent dye with excitation and emission maxima at approximately 650 nm and 670-680 nm, respectively.[1][2] This places its fluorescence signal in the far-red region of the spectrum, minimizing autofluorescence from cellular components and other biological materials.

Kit Components and Storage

ComponentQuantity (5 reactions)Storage
This compound5 vialsStore at -20°C, protected from light.[4]
Copper (II) Sulfate (CuSO4)1 vialStore at Room Temperature
Reducing Agent (e.g., Sodium Ascorbate)1 vialStore at 4°C
Copper Ligand (e.g., TBTA)1 vialStore at -20°C
Reaction Buffer (e.g., PBS)10 mLStore at 4°C
Spin Desalting Columns10 columnsStore at Room Temperature
Elution Buffer10 mLStore at 4°C

Note: Upon receipt, it is recommended to briefly centrifuge all vials before opening to ensure the contents are at the bottom.[2] For long-term storage of this compound, -80°C is recommended for periods up to 6 months.[1]

Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol provides a general guideline for labeling azide-modified proteins with this compound. Optimal conditions may vary depending on the specific protein and application.

1. Preparation of Reagents

  • Azide-Modified Protein:

    • The protein solution should ideally be at a concentration of 5-10 mg/mL in an amine-free buffer such as PBS or HEPES.[4]

    • Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they can interfere with certain labeling chemistries, although for click chemistry this is less of a concern than for NHS-ester based labeling.[2]

    • If necessary, exchange the buffer using dialysis or a desalting column.

  • This compound Solution:

    • Just before use, reconstitute one vial of this compound with 10 µL of DMSO or DMF to create a 10 mM stock solution.

    • Vortex gently to ensure the dye is completely dissolved.

  • Copper (II) Sulfate Solution:

    • Prepare a 100 mM stock solution by dissolving the contents of the vial in the appropriate volume of nuclease-free water.

  • Reducing Agent Solution:

    • Prepare a 500 mM stock solution of Sodium Ascorbate in nuclease-free water. Prepare this solution fresh for each experiment.

  • Copper Ligand Solution:

    • Prepare a 100 mM stock solution of the ligand (e.g., TBTA) in DMSO.

2. Labeling Reaction

a. In a microcentrifuge tube, combine the following reagents in the order listed:

  • 100 µL of azide-modified protein solution (at 5-10 mg/mL).
  • 1 µL of 10 mM this compound solution (for a 10-fold molar excess, adjust as needed).
  • 1 µL of 100 mM Copper (II) Sulfate solution.
  • 1 µL of 500 mM Reducing Agent solution.
  • 1 µL of 100 mM Copper Ligand solution.

b. Mix the reaction gently by pipetting up and down.

c. Incubate the reaction at room temperature for 1 hour on a rotary shaker or mixer, protected from light.[2]

3. Purification of Labeled Protein

a. During the incubation, prepare a spin desalting column. Snap off the bottom closure and place it in a new collection tube.

b. Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer.[2]

c. Wash the column resin by adding 110 µL of Elution Buffer and centrifuging at 1,500 x g for 1 minute. Repeat this washing step at least two more times, discarding the flow-through each time.[2]

d. After the labeling reaction is complete, carefully load the entire reaction mixture (approximately 104 µL) onto the center of the prepared spin column.

e. Centrifuge the column at 1,500 x g for 2 minutes to collect the eluate containing the labeled protein.[2]

f. For higher purity, the eluate can be loaded onto a second, freshly prepared spin column and centrifuged again.

4. Storage of Labeled Protein

  • Store the purified, this compound labeled protein in a light-protected tube at 4°C for short-term storage or at -20°C for long-term storage.

  • For long-term storage, consider adding glycerol to a final concentration of 20-30% and, if necessary, a carrier protein like BSA.[2]

Quantitative Data Summary

ParameterValueReference
Excitation Wavelength (Ex)~650 nm[1][2]
Emission Wavelength (Em)~670-680 nm[1][2]
Recommended Protein Concentration5-10 mg/mL[2]
Incubation Time1 hour[2]
Incubation TemperatureRoom Temperature[2]
Spin Column Centrifugation Speed~1,500 x g[2]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product azide_protein Azide-Modified Protein reaction_mix Combine Reagents & Incubate (1 hr, RT) azide_protein->reaction_mix cy5_yne This compound Reconstitution cy5_yne->reaction_mix catalyst_mix Catalyst Mix (CuSO4, Ligand, Reductant) catalyst_mix->reaction_mix load_sample Load Reaction Mix onto Column reaction_mix->load_sample spin_column_prep Prepare Spin Desalting Column spin_column_prep->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Labeled Protein centrifuge->collect labeled_protein Purified CY5-Labeled Protein collect->labeled_protein

Caption: Experimental workflow for labeling azide-modified proteins with the this compound kit.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide_protein Azide-Modified Protein (R-N3) labeled_protein CY5-Labeled Protein (Stable Triazole Linkage) azide_protein->labeled_protein Click Reaction cy5_yne This compound (Cy5-Alkyne) cy5_yne->labeled_protein catalyst Cu(I) Catalyst (from CuSO4 + Reductant) catalyst->labeled_protein

Caption: Click chemistry reaction pathway for this compound labeling.

References

Application Notes and Protocols for Tracking Single Molecules in Living Cells with CY5-YNE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-YNE is a bright, far-red fluorescent dye ideally suited for single-molecule tracking studies in living cells. Its alkyne functional group allows for highly specific and covalent labeling of target biomolecules through copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry." This powerful labeling strategy, combined with the superior photophysical properties of the cyanine 5 (Cy5) fluorophore, enables researchers to visualize and quantify the dynamics of individual proteins and other molecules in their native cellular environment. These application notes provide a comprehensive guide to using this compound for single-molecule tracking, with a focus on studying the epidermal growth factor receptor (EGFR) signaling pathway.

Key Features of this compound:

  • High Photostability: Cy5 is a relatively photostable dye, allowing for longer observation times before photobleaching, which is crucial for tracking molecular dynamics.

  • Bright Far-Red Emission: Its emission in the far-red spectrum minimizes cellular autofluorescence, leading to a high signal-to-noise ratio.

  • Specific Labeling: The alkyne group facilitates highly specific covalent attachment to azide-modified biomolecules via click chemistry, ensuring that only the molecule of interest is labeled.

  • Biocompatibility: The click chemistry reaction can be performed under physiological conditions with minimal perturbation to living cells.

Quantitative Data Summary

The following tables summarize key quantitative data for CY5 and its application in single-molecule tracking of proteins like the Epidermal Growth Factor Receptor (EGFR).

Table 1: Photophysical Properties of CY5

PropertyValueReference
Excitation Maximum (λex)~650 nm[1]
Emission Maximum (λem)~670 nm[1]
Fluorescence Lifetime~1.0 - 2.0 ns[2][3]
Photobleaching Lifetime (in vitro with oxygen scavenging)~14 seconds[4][5]

Table 2: Single-Molecule Tracking Parameters for CY5-Labeled Proteins in Live Cells

ParameterValueBiological SystemReference
Typical Track Duration1.5 - 15 secondstRNA-Cy5 in E. coli, EGFR-Cy5 in mammalian cells[6][7]
Labeling Efficiency (Click Chemistry)High (approaching stoichiometric)General Click Chemistry[8][9]
Localization Precision20 - 40 nmStandard for single-molecule localization[10][11]

Table 3: Diffusion Coefficients of EGFR Measured by Single-Molecule Tracking

EGFR StateDiffusion Coefficient (μm²/s)Cell TypeReference
Monomer0.08 - 0.17Mammalian cells[12]
Dimer0.04 - 0.07Mammalian cells[12]
Immobile/Clustered< 0.01Mammalian cells[13][14]

Experimental Protocols

This section provides detailed protocols for labeling a target protein (EGFR) with this compound in living cells and subsequent single-molecule tracking. The strategy involves introducing a non-canonical amino acid with an azide group into the protein of interest, followed by a click chemistry reaction with this compound.

Protocol 1: Preparation of Azide-Modified EGFR in Living Cells

This protocol describes the metabolic labeling of a protein of interest with an azide-bearing non-canonical amino acid.

Materials:

  • Mammalian cell line of interest (e.g., A431, HeLa)

  • Plasmid encoding the protein of interest (e.g., EGFR) with a site-specifically introduced amber stop codon (TAG) at the desired labeling position.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the non-canonical amino acid.

  • Azide-bearing non-canonical amino acid (e.g., Azidohomoalanine)

  • Cell culture medium and supplements

  • Transfection reagent

Procedure:

  • Cell Culture: Culture the mammalian cells in the appropriate medium and conditions until they reach 70-80% confluency.

  • Transfection: Co-transfect the cells with the plasmid encoding the amber-mutated protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

  • Induction of Azide Incorporation: After 24 hours, replace the medium with a fresh medium supplemented with the azide-bearing non-canonical amino acid. The optimal concentration should be determined empirically but is typically in the range of 1-10 mM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the expression of the azide-modified protein.

Protocol 2: this compound Labeling via Click Chemistry

This protocol outlines the copper-catalyzed click chemistry reaction to label the azide-modified protein with this compound.

Materials:

  • Cells expressing the azide-modified protein of interest

  • This compound stock solution (in DMSO)

  • Copper(II)-TBTA complex solution

  • Reducing agent (e.g., sodium ascorbate)

  • Live-cell imaging buffer (e.g., phenol red-free DMEM)

Procedure:

  • Prepare Labeling Solution: Prepare a fresh labeling solution in live-cell imaging buffer containing:

    • This compound (final concentration 1-5 µM)

    • Copper(II)-TBTA (final concentration 50-100 µM)

    • Sodium ascorbate (final concentration 500 µM - 1 mM)

  • Cell Labeling:

    • Wash the cells expressing the azide-modified protein twice with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unreacted dye.

  • Imaging: The cells are now ready for single-molecule imaging.

Protocol 3: Single-Molecule Tracking Microscopy

This protocol describes the setup and acquisition of single-molecule tracking data.

Materials:

  • This compound labeled cells

  • Total Internal Reflection Fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope equipped with:

    • A high-power laser for excitation of CY5 (e.g., 640 nm).

    • A high numerical aperture objective (e.g., 100x, NA 1.49).

    • An EMCCD or sCMOS camera for sensitive detection.

    • Appropriate filter sets for CY5 fluorescence.

  • Environmental chamber to maintain cells at 37°C and 5% CO₂.

Procedure:

  • Microscope Setup:

    • Mount the labeled cells on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15 minutes.

  • Image Acquisition:

    • Focus on the cell surface where the labeled proteins are located.

    • Illuminate the sample with the 640 nm laser at a power density that allows for the detection of single molecules without excessive photobleaching.

    • Acquire a time-lapse series of images with a short exposure time (e.g., 10-50 ms) for a duration of several seconds to a few minutes.

  • Data Analysis:

    • Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, or custom MATLAB scripts) to detect and link the fluorescent spots in consecutive frames to generate trajectories.

    • From the trajectories, calculate parameters such as the mean squared displacement (MSD) to determine the diffusion coefficient of individual molecules.

Visualizations

Signaling Pathway: EGFR Activation

EGFR_Signaling cluster_0 Plasma Membrane cluster_1 Intracellular Signaling Cascade EGF EGF EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer Dimerization EGFR_active Activated Dimer (Autophosphorylated) EGFR_dimer->EGFR_active Activation Grb2 Grb2 EGFR_active->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation MAPK_cascade MAPK Cascade Ras->MAPK_cascade Cellular_Response Cellular Response (Proliferation, Survival) MAPK_cascade->Cellular_Response

Caption: Simplified schematic of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Workflow: this compound Labeling and Single-Molecule Tracking

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_labeling This compound Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis cell_culture 1. Cell Culture transfection 2. Transfection with Azide-bearing Protein Construct cell_culture->transfection incubation 3. Incubation and Protein Expression transfection->incubation click_reaction 4. Live-Cell Click Chemistry with this compound incubation->click_reaction washing 5. Wash to Remove Excess Dye click_reaction->washing microscopy 6. TIRF/HILO Microscopy washing->microscopy acquisition 7. Time-Lapse Image Acquisition microscopy->acquisition tracking 8. Single-Particle Tracking acquisition->tracking analysis 9. Trajectory Analysis (MSD, Diffusion Coefficient) tracking->analysis

Caption: Step-by-step workflow for this compound labeling and single-molecule tracking in living cells.

Logical Relationship: Data Analysis Pipeline

Data_Analysis_Pipeline raw_images Raw Image Stack (Time-Lapse) spot_detection Spot Detection (Localization) raw_images->spot_detection trajectory_linking Trajectory Linking spot_detection->trajectory_linking msd_analysis Mean Squared Displacement (MSD) Analysis trajectory_linking->msd_analysis diffusion_coefficient Diffusion Coefficient (D) msd_analysis->diffusion_coefficient biological_interpretation Biological Interpretation diffusion_coefficient->biological_interpretation

Caption: Data analysis pipeline for extracting quantitative information from single-molecule tracking experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CY5-YNE Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges with low CY5-YNE labeling efficiency in your copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound labeling experiments in a question-and-answer format.

Question: My this compound labeling reaction has a low or no yield. What are the common causes and how can I address them?

Answer: Low or no yield in a CuAAC reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Problem: Inactive or Degraded Reagents

    • Solution: Ensure the freshness and proper storage of your reagents. This compound is light-sensitive and should be stored protected from light. The reducing agent, typically sodium ascorbate, is prone to oxidation and should be prepared fresh for each experiment. To verify the integrity of your reagents, perform a control reaction with a simple azide and an alkyne that are known to react efficiently under your conditions.

  • Problem: Catalyst Inactivation

    • Solution: The active catalyst in CuAAC is copper(I). It is susceptible to oxidation to the inactive copper(II) state. To maintain a sufficient concentration of copper(I), ensure you are using a fresh solution of a reducing agent like sodium ascorbate. Additionally, degassing your reaction buffer by bubbling with an inert gas (e.g., argon or nitrogen) can minimize oxygen in the reaction mixture. The presence of a copper-chelating ligand, such as THPTA or TBTA, can also stabilize the copper(I) and improve reaction efficiency.

  • Problem: Interfering Substances in the Reaction Buffer

    • Solution: Certain components in your sample or buffer can inhibit the click reaction.

      • Thiols: Free thiols, such as from dithiothreitol (DTT) or cysteine residues in proteins, can coordinate with the copper catalyst and inhibit the reaction. In the presence of 1 mM glutathione (a thiol-containing peptide), the yield of a fluorogenic click reaction was reduced to approximately 1%.[1] If possible, remove thiol-containing compounds before the reaction.

      • Primary Amines: Buffers containing primary amines, such as Tris, can interfere with some labeling chemistries. It is advisable to use amine-free buffers like PBS, MES, or HEPES.[2]

      • Chelators: The presence of strong chelating agents like EDTA in your sample can sequester the copper catalyst. If possible, remove EDTA through dialysis or buffer exchange.

  • Problem: Inaccessible Alkyne or Azide Groups

    • Solution: For biomolecules like proteins, the alkyne or azide group may be buried within the folded structure, making it inaccessible to the other reactant. Including a denaturing or solubilizing agent, such as DMSO, in the reaction mixture can help expose these reactive groups.

  • Problem: Suboptimal Reagent Concentrations

    • Solution: The concentrations of this compound, the azide-containing molecule, copper, ligand, and reducing agent are all critical. A good starting point for optimization is a final concentration of 20 µM for the this compound, with a slight excess of the azide-containing molecule.[3] The copper and ligand concentrations should also be optimized, with a ligand-to-copper ratio of 2:1 to 5:1 often being beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the expected labeling efficiency for a this compound click reaction?

A1: Under optimal conditions, the CuAAC reaction can be highly efficient, with some studies reporting conjugation efficiencies of over 95% for peptide-peptide ligations.[4] However, the actual yield can vary significantly depending on the specific reactants and reaction conditions. For more complex conjugations, such as with polymers, the yield might be lower, for instance, around 43%.[4]

Q2: How can I assess the efficiency of my this compound labeling?

A2: Labeling efficiency can be quantified by measuring the absorbance of your purified, labeled protein at 280 nm (for the protein) and ~650 nm (for CY5).[5] The degree of labeling can then be calculated using the molar extinction coefficients of the protein and CY5.

Q3: Are there alternatives to copper-catalyzed click chemistry for labeling with this compound?

A3: While this compound is designed for copper-catalyzed reactions, other "click" chemistries exist. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne instead of a terminal alkyne. This method is advantageous for in vivo applications where copper toxicity is a concern.

Q4: Can I use this compound to label proteins in a complex mixture like a cell lysate?

A4: Yes, this compound can be used to label alkyne-modified proteins in cell lysates.[3] However, it is important to be aware of potential background reactions. It has been reported that under standard CuAAC conditions, a side reaction can occur with free cysteine thiols, leading to the formation of thiotriazoles with about a 10% yield.[6] This can result in false-positive labeling.

Quantitative Data on CuAAC Labeling Efficiency

The efficiency of this compound labeling can be influenced by various factors. The following table summarizes reported labeling efficiencies under different conditions to provide a baseline for what can be expected.

Labeled MoleculeConjugation PartnerKey Reaction ConditionsReported Efficiency/YieldReference
Azide-modified PeptideAlkyne-modified PeptideCuSO₄, NaAsc, DMF, 50°C>95%[4]
Azido Cyclic PeptideAlkyne-functionalized PolymerCuSO₄, DMF/TFE, Microwave~50% (four-arm conjugate)[7]
Azide-modified PeptideAlkyne-functionalized PolymerCuSO₄, NaAsc, DMF, 100°C43%[4]
Fluorogenic Azidel-homopropargylglycine (HPG)1 mM GSH in reaction mixture~1%[1]
Fluorogenic DyesAlkyne100 nM BTT(1,2)-DNA ligand vs. commercial ligand1.56-fold higher fluorescence signal[8]
Alkyne ProbesProteins in Cell LysateStandard CuAAC conditions~10% yield of thiotriazole byproduct with free cysteines[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of an Azide-Modified Protein

This protocol provides a starting point for optimizing your labeling reaction.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound, 1 mM stock solution in DMSO

  • Copper(II) sulfate (CuSO₄), 20 mM stock solution in water

  • THPTA ligand, 100 mM stock solution in water

  • Sodium ascorbate, 300 mM stock solution in water (prepare fresh)

  • DMSO (optional, for improving solubility)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in a total volume of 100 µL of PBS.

  • Add 4 µL of the 1 mM this compound stock solution (final concentration: 40 µM). Vortex briefly.

  • Add 10 µL of the 100 mM THPTA ligand solution (final concentration: 10 mM). Vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution (final concentration: 2 mM). Vortex briefly.

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration: 30 mM). Vortex briefly.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.

  • Purify the labeled protein from excess reagents using a suitable method, such as spin desalting columns or dialysis.

Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol is adapted for labeling in a complex protein mixture.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

  • Azide-functionalized detection reagent (e.g., an azide-biotin tag for subsequent detection)

  • All other reagents as listed in Protocol 1.

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine 50 µL of your protein lysate with 100 µL of PBS buffer.

  • Add your azide-functionalized detection reagent to a final concentration of 2-40 µM (start with 20 µM and optimize as needed).

  • Add 10 µL of 100 mM THPTA solution.

  • Add 10 µL of 20 mM CuSO₄ solution.

  • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Proceed with downstream processing, such as protein precipitation, to remove excess reagents before analysis (e.g., by SDS-PAGE and subsequent detection of the biotin tag).[3]

Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Alkyne R1-C≡CH Cu_I_Alkyne Cu(I)-Acetylide Complex Alkyne->Cu_I_Alkyne Coordination Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_I_Alkyne Cu_II Cu(II) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_II Cu_I_Alkyne->Metallacycle Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Rearrangement & Protonolysis Triazole->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Workflow for this compound Labeling

Experimental_Workflow A 1. Prepare Reagents (Fresh Sodium Ascorbate) B 2. Combine Azide-Molecule and this compound A->B C 3. Add Copper/Ligand Solution B->C D 4. Initiate with Sodium Ascorbate C->D E 5. Incubate (RT, dark) D->E F 6. Purify Labeled Product E->F G 7. Analyze Labeling Efficiency F->G

Caption: General workflow for this compound labeling.

Troubleshooting Decision Tree for Low Labeling Efficiency

Troubleshooting_Tree Start Low Labeling Efficiency ControlRxn Run Control Reaction (Simple Alkyne/Azide) Start->ControlRxn ControlOK Control Reaction OK? ControlRxn->ControlOK ReagentIssue Problem with Reagents or Core Protocol. - Check reagent freshness (esp. Ascorbate). - Verify concentrations. - Check buffer pH. ControlOK->ReagentIssue No BiomoleculeIssue Issue with Specific Biomolecule/Sample. - Inaccessible alkyne/azide? - Interfering substances (thiols, chelators)? - Protein degradation? ControlOK->BiomoleculeIssue Yes AddDenaturant Add Denaturant (e.g., DMSO) BiomoleculeIssue->AddDenaturant Inaccessible group? PurifySample Purify Sample (Buffer Exchange, Dialysis) BiomoleculeIssue->PurifySample Interference?

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Unexpected CY5-YNE Staining Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-YNE staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected staining patterns in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe containing a Cy5 dye and a terminal alkyne group. The alkyne group allows for a highly specific covalent reaction with azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". This method is widely used for labeling and visualizing a variety of biomolecules and cellular components that have been metabolically, enzymatically, or chemically tagged with an azide.

Q2: What are the most common causes of unexpected this compound staining patterns?

Unexpected staining can arise from several factors, including:

  • High background fluorescence: This can be caused by non-specific binding of the this compound probe, residual copper catalyst, or cellular autofluorescence.

  • Weak or no signal: This may indicate an incomplete click reaction, degradation of reagents, or issues with cell fixation and permeabilization.

  • Formation of aggregates: this compound, like other cyanine dyes, can form aggregates, leading to punctate or non-uniform staining.[1][2][3][4]

  • Off-target localization: The staining may appear in cellular compartments where the target molecule is not expected to be, suggesting issues with the azide labeling step or non-specific probe accumulation.

Q3: How can I be sure that my click reaction is working efficiently?

To verify the efficiency of the click reaction, you can include positive and negative controls in your experiment. A positive control could be a sample known to incorporate the azide and show robust staining. Negative controls are critical and should include:

  • Cells not labeled with the azide but subjected to the full click reaction with this compound.

  • Azide-labeled cells that do not undergo the click reaction.

These controls will help you distinguish between specific signal and background fluorescence.

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound staining experiments.

Issue 1: High Background or Non-Specific Staining

High background can obscure your specific signal and lead to misinterpretation of results.

high_background start High Background Observed cause1 Non-specific binding of this compound start->cause1 cause2 Residual Copper Catalyst start->cause2 cause3 Cellular Autofluorescence start->cause3 solution1a Decrease this compound concentration cause1->solution1a solution1b Increase wash steps cause1->solution1b solution1c Use a blocking agent (e.g., BSA) cause1->solution1c solution2a Use a copper-chelating ligand (e.g., THPTA) cause2->solution2a solution2b Perform a final wash with EDTA cause2->solution2b solution3a Use a commercial autofluorescence quencher cause3->solution3a solution3b Select appropriate imaging channels cause3->solution3b outcome Reduced Background Signal solution1a->outcome solution1b->outcome solution1c->outcome solution2a->outcome solution2b->outcome solution3a->outcome solution3b->outcome

Caption: Troubleshooting workflow for high background staining.

Quantitative Data Summary: Optimizing Reagent Concentrations

ReagentTypical Starting ConcentrationOptimization RangeNotes
This compound Probe1-5 µM0.5-10 µMHigher concentrations can increase non-specific binding.[5][6]
Copper(II) Sulfate100 µM50-500 µM
Copper Ligand (e.g., THPTA)500 µM250 µM - 2.5 mMMaintain at least a 5:1 ligand to copper ratio.[7]
Sodium Ascorbate5 mM2.5-10 mMAlways use a freshly prepared solution.[7]
Issue 2: Weak or No Fluorescent Signal

A faint or absent signal can be due to several factors throughout the experimental workflow.

weak_signal start Weak or No Signal check1 Check Reagent Quality start->check1 check2 Review Fixation/Permeabilization start->check2 check3 Optimize Click Reaction Conditions start->check3 solution1a Use fresh sodium ascorbate check1->solution1a solution1b Verify this compound and azide probe integrity check1->solution1b solution2a Optimize fixation time and fixative choice check2->solution2a solution2b Use a milder permeabilization agent (e.g., Digitonin) check2->solution2b solution3a Increase incubation time check3->solution3a solution3b Increase reagent concentrations check3->solution3b solution3c Ensure removal of interfering substances (e.g., thiols) check3->solution3c outcome Improved Signal Intensity solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome solution3a->outcome solution3b->outcome solution3c->outcome

Caption: Troubleshooting workflow for weak or no signal.

Key Considerations for Fixation and Permeabilization:

  • Fixation: Formaldehyde-based fixatives are common, but over-fixation can mask antigens or affect probe accessibility.

  • Permeabilization: Harsh detergents like Triton X-100 can lead to the loss of cellular components and the target molecule.[8] Consider milder alternatives like Digitonin or Saponin, especially for soluble or loosely bound targets.

Issue 3: Punctate Staining or Visible Aggregates

The appearance of bright, dot-like structures may indicate aggregation of the this compound probe.

Potential Causes and Solutions:

  • High Probe Concentration: Reduce the concentration of this compound in the click reaction cocktail.

  • Solvent Effects: Ensure that the this compound stock solution (typically in DMSO or DMF) is fully dissolved before adding it to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mix should be kept low.

  • Hydrophobic Interactions: The hydrophobic nature of the Cy5 dye can promote aggregation, especially when conjugated to macromolecules.[3][4] Including a small amount of a non-ionic detergent in the wash buffers may help to reduce aggregation.

Experimental Protocols

General Protocol for this compound Staining in Cultured Cells

This protocol provides a starting point and may require optimization for specific cell types and experimental goals.

1. Cell Seeding and Azide Labeling:

  • Seed cells on a suitable substrate (e.g., coverslips in a multi-well plate) and allow them to adhere.
  • Incubate cells with the azide-modified metabolic precursor at a predetermined concentration and for a duration appropriate for your experimental system.

2. Fixation and Permeabilization:

  • Wash cells twice with PBS.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
  • Wash three times with PBS containing 1% BSA.

3. Click Reaction:

  • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the components in the following order:
  • PBS: 85 µL
  • This compound (100X stock): 1 µL (final concentration 1-5 µM)
  • Copper(II) Sulfate (100X stock): 1 µL (final concentration 100 µM)
  • Copper Ligand (e.g., THPTA, 100X stock): 1 µL (final concentration 500 µM)
  • Sodium Ascorbate (20X stock, freshly prepared): 5 µL (final concentration 5 mM)
  • Aspirate the wash buffer from the cells and add the click reaction cocktail.
  • Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Counterstaining:

  • Remove the click reaction cocktail and wash the cells three times with PBS containing 1% BSA.
  • (Optional) Counterstain for nuclei (e.g., with DAPI) or other cellular structures.
  • Wash twice with PBS.

5. Mounting and Imaging:

  • Mount the coverslips on microscope slides using an appropriate mounting medium.
  • Image the cells using a fluorescence microscope with the appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and any other fluorophores used.

Signaling Pathway Visualization

The click chemistry reaction itself is a direct ligation and does not directly elucidate a signaling pathway. However, the molecules labeled using this technique are often components of such pathways. Below is a conceptual diagram of how a metabolically labeled protein, once visualized with this compound, can be placed within a signaling cascade.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor binds kinase1 Kinase 1 receptor->kinase1 activates labeled_protein Azide-Labeled Protein (Visualized with this compound) kinase1->labeled_protein phosphorylates downstream_effector Downstream Effector labeled_protein->downstream_effector activates response Cellular Response downstream_effector->response

Caption: Conceptual signaling pathway with a labeled protein.

References

Technical Support Center: CY5-YNE Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of CY5-YNE photobleaching in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

This compound is a bright, far-red fluorescent dye widely used for labeling biomolecules through "click chemistry."[1] Like other cyanine dyes, CY5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[2] This process is primarily driven by the generation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[2]

Q2: What are the main strategies to prevent this compound photobleaching?

There are three primary strategies to minimize photobleaching of this compound:

  • Use of Antifade Reagents: Incorporating antifade reagents into your mounting medium or imaging buffer is a highly effective method. These reagents work by scavenging reactive oxygen species.

  • Optimization of Imaging Conditions: Reducing the intensity and duration of excitation light exposure can significantly decrease the rate of photobleaching.

  • Proper Sample Preparation: Ensuring the sample is correctly mounted and in a suitable chemical environment can enhance fluorophore stability.

Q3: Which antifade reagents are recommended for this compound?

Several commercial and homemade antifade reagents can be used. Common active ingredients include:

  • p-Phenylenediamine (PPD): Highly effective, but it can be toxic and may reduce the initial fluorescence intensity.[3] It can also react with and cleave cyanine dyes.[3]

  • n-Propyl gallate (NPG): A widely used, less toxic option that can be used with live cells.[3]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Less effective than PPD but also less toxic, making it suitable for live-cell imaging.[3]

  • Trolox: A vitamin E analog that can be used as a triplet-state quencher to reduce blinking and photobleaching.[4]

Commercial mounting media such as VECTASHIELD® and ProLong™ Gold Antifade Mountant are formulated to protect a wide range of fluorophores, including Cy5, from photobleaching.

Q4: Can I use an oxygen scavenging system to prevent photobleaching?

Yes, oxygen scavenging systems, such as the glucose oxidase and catalase (GOC) system, can be very effective. By removing dissolved oxygen from the imaging buffer, these systems reduce the formation of reactive oxygen species that cause photobleaching. The direct conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (COT) to Cy5 has also been shown to dramatically enhance photostability, especially in deoxygenated environments.[4][5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Rapid signal loss during imaging High excitation light intensity: The laser or lamp power is too high, causing rapid photobleaching.Reduce the excitation light intensity by using a neutral density filter or lowering the laser power setting.[6]
Prolonged exposure time: The sample is being illuminated for too long during image acquisition.Minimize the exposure time to what is necessary for a good signal-to-noise ratio. For time-lapse experiments, increase the interval between acquisitions.
Absence of antifade reagent: The mounting medium or imaging buffer lacks a protective agent.Use a commercial antifade mounting medium or add an antifade reagent like NPG or DABCO to your imaging buffer.
Low initial fluorescence signal Quenching by antifade reagent: Some antifade reagents, like PPD, can quench the initial fluorescence of the dye.Try a different antifade reagent (e.g., NPG or a commercial formulation). You can also try diluting the antifade reagent.
Incorrect pH of imaging buffer: The pH of the buffer can affect the fluorescence intensity and stability of cyanine dyes.Ensure your imaging buffer has a neutral to slightly basic pH (around 7.0-7.5).[2]
High concentration of dye: High labeling density can lead to self-quenching.Optimize the labeling concentration of this compound to avoid oversaturation.
High background fluorescence Unbound this compound: Residual, unbound dye in the sample contributes to background noise.Ensure thorough washing steps after the click chemistry labeling to remove all unbound dye.
Autofluorescence: The sample itself (e.g., cells or tissue) may be autofluorescent at the Cy5 emission wavelength.Use appropriate spectral unmixing techniques if available on your microscope. Also, ensure you are using the correct filter sets to minimize bleed-through.

Quantitative Data

The photostability of cyanine dyes can be enhanced by the addition of triplet-state quenchers (TSQs). The following table summarizes the increase in the photobleaching time constant (τon) of Cy5 when various TSQs are added to the solution.

Additive (1 mM)Fold Increase in τon
Cyclooctatetraene (COT)~12x
4-Nitrobenzyl alcohol (NBA)~8x
Trolox~5x

Data adapted from a study on Cy5 photostability enhancement. The exact values for this compound may vary.[4]

The following table provides a qualitative comparison of common antifade reagents.

Antifade ReagentRelative EffectivenessAdvantagesDisadvantages
p-Phenylenediamine (PPD) HighVery effective at reducing fading.Can reduce initial fluorescence; toxic; can damage cyanine dyes.[3]
n-Propyl gallate (NPG) ModerateLess toxic; suitable for live cells.Can be difficult to dissolve.[3]
DABCO ModerateLess toxic than PPD; good for live cells.Less effective than PPD.[3]
Commercial Mountants HighOptimized formulations; easy to use.Can be more expensive.

Experimental Protocols

Protocol 1: this compound Labeling of Biomolecules via Click Chemistry

This protocol provides a general guideline for labeling an azide-modified biomolecule with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Triethylammonium acetate (TEAA) buffer (pH 7.0)

  • DMSO

  • Purification column (e.g., size exclusion)

Procedure:

  • Dissolve the azide-modified biomolecule in TEAA buffer.

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine the azide-modified biomolecule, this compound solution, and TEAA buffer.

  • Add freshly prepared sodium ascorbate solution, followed by the CuSO₄ solution. The final concentrations should be optimized for your specific reaction.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the this compound labeled biomolecule using a suitable purification column to remove unreacted dye and catalyst.

  • Verify the labeling efficiency by measuring the absorbance at ~650 nm (for CY5) and 260 nm (for nucleic acids) or 280 nm (for proteins).

Protocol 2: Mounting a Sample with Antifade Reagent for Microscopy

Materials:

  • This compound labeled sample on a microscope slide

  • Antifade mounting medium (commercial or homemade)

  • Coverslip

  • Nail polish or sealant

Procedure:

  • After the final washing step of your staining protocol, carefully remove any excess buffer from the slide without allowing the sample to dry out.

  • Place a small drop of the antifade mounting medium directly onto the sample.

  • Gently lower a coverslip over the sample, avoiding air bubbles.

  • Allow the mounting medium to spread evenly under the coverslip.

  • (Optional) Seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Allow the mounting medium to cure (if applicable) according to the manufacturer's instructions before imaging. Store the slide in the dark at 4°C.

Protocol 3: Quantifying this compound Photobleaching

Materials:

  • This compound labeled sample mounted on a slide

  • Fluorescence microscope with a suitable laser line for Cy5 (e.g., 633 nm or 647 nm) and a sensitive camera.

Procedure:

  • Microscope Setup:

    • Choose an objective suitable for your sample.

    • Set the excitation laser power to a constant level that you will use for your experiments.

    • Select the appropriate emission filter for CY5.

  • Image Acquisition:

    • Find a region of interest on your sample.

    • Acquire a time-lapse series of images of the same field of view with a constant exposure time and interval. For example, acquire an image every 5 seconds for 5 minutes.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Select a region of interest (ROI) containing the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the mean fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).

Visualizations

Photobleaching_Mechanism cluster_0 Excitation and Emission Cycle cluster_1 Photobleaching Pathway S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) Bleached Photobleached This compound (Non-fluorescent) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->S0 Chemical Reaction Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed CheckIntensity Is Excitation Intensity High? Start->CheckIntensity ReduceIntensity Action: Reduce Laser/Lamp Power Use Neutral Density Filter CheckIntensity->ReduceIntensity Yes CheckExposure Is Exposure Time Long? CheckIntensity->CheckExposure No ProblemSolved Problem Resolved ReduceIntensity->ProblemSolved ReduceExposure Action: Decrease Exposure Time Increase Time-lapse Interval CheckExposure->ReduceExposure Yes CheckAntifade Is Antifade Reagent Used? CheckExposure->CheckAntifade No ReduceExposure->ProblemSolved AddAntifade Action: Use Antifade Mounting Medium Add Antifade to Buffer CheckAntifade->AddAntifade No CheckAntifade->ProblemSolved Yes AddAntifade->ProblemSolved

References

Solving CY5-YNE solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CY5-YNE. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent dye featuring a terminal alkyne group.[1] Its sulfonated structure imparts good water solubility, making it suitable for various applications in biological research without the need for high concentrations of organic co-solvents.[2] The primary application of this compound is in bio-orthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry".[1] This allows for the precise labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans for visualization and quantification.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: ~788 g/mol ), you would dissolve 0.788 mg of the dye in 100 µL of DMSO. Ensure the dye is fully dissolved by vortexing.

Q3: How should I store this compound and its stock solutions?

Both the solid form and stock solutions of this compound should be protected from light. It is recommended to store the solid, lyophilized powder at -20°C.[1][3] Stock solutions in anhydrous DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] When stored properly, stock solutions can be stable for several months.

Troubleshooting Guide

Issue 1: this compound is precipitating out of my biological buffer.

  • Possible Cause 1: Low Solubility in the Chosen Buffer. While this compound is water-soluble due to its sulfonate groups, its solubility can still be limited in certain buffers, especially at high concentrations or in the presence of other salts.

    • Troubleshooting Steps:

      • Reduce the Final Concentration: Try lowering the final concentration of this compound in your reaction.

      • Increase the Amount of Co-solvent: If your experiment can tolerate it, you can increase the percentage of DMSO in the final reaction volume. However, it is generally recommended to keep the final DMSO concentration below 5% (v/v) to avoid detrimental effects on protein structure and cell viability.

      • Test Different Buffers: The composition of the buffer can influence solubility. If you are encountering precipitation in PBS, consider trying alternative buffers such as HEPES or TRIS at the same pH.

      • Perform a Solubility Test: Before your experiment, perform a simple solubility test by preparing serial dilutions of your this compound stock solution in your intended biological buffer and visually inspecting for any precipitation.

  • Possible Cause 2: Aggregation. Cyanine dyes have a tendency to form aggregates (H-aggregates or J-aggregates) at high concentrations, which can lead to precipitation and a decrease in fluorescence.

    • Troubleshooting Steps:

      • Work at Lower Concentrations: As with solubility issues, reducing the concentration of this compound can help prevent aggregation.

      • Control Ionic Strength: High salt concentrations can promote the aggregation of cyanine dyes. If possible, try reducing the salt concentration in your buffer.

      • Spectrophotometric Analysis: Aggregation can be detected by a change in the absorption spectrum of the dye. A blue-shift in the maximum absorbance may indicate the formation of H-aggregates.

Issue 2: My click chemistry reaction is not working or has low efficiency.

  • Possible Cause 1: Inactive Reagents. The efficiency of the CuAAC reaction is dependent on the quality of all components, including the this compound, the azide-containing molecule, the copper(I) catalyst, and the reducing agent.

    • Troubleshooting Steps:

      • Use Fresh Reagents: Prepare fresh solutions of the copper catalyst (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction.

      • Protect from Oxidation: The active catalyst in the CuAAC reaction is copper(I), which can be readily oxidized to the inactive copper(II) state. Ensure that your reducing agent is in excess and consider de-gassing your reaction buffer.

      • Verify Alkyne and Azide Integrity: Ensure that your this compound and azide-modified biomolecule have been stored correctly and have not degraded.

  • Possible Cause 2: Suboptimal Reaction Conditions. The pH and buffer composition can affect the efficiency of the click reaction.

    • Troubleshooting Steps:

      • Optimize pH: The CuAAC reaction is generally robust across a wide pH range (pH 4-11), but the optimal pH can be system-dependent. If you are experiencing low yields, consider testing a range of pH values.[4]

      • Use a Copper Ligand: The addition of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the copper(I) catalyst and improve reaction efficiency.[5]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stock Solution Concentration 1-10 mMPrepare in anhydrous DMSO or DMF.
Storage Temperature (Solid) -20°CProtect from light and moisture.
Storage Temperature (Stock Solution) -20°C to -80°CAliquot to avoid freeze-thaw cycles. Protect from light.
Final DMSO Concentration < 5% (v/v)Higher concentrations may affect biological samples.
Working pH Range 4 - 10The fluorescence of Cy5 is relatively stable in this range.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh out the desired amount of this compound powder in a microcentrifuge tube.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mix: Vortex the solution until the dye is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This is a general protocol and may require optimization for specific applications.

  • Prepare Reagents:

    • Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES).

    • 10 mM this compound in DMSO.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 20 mM Copper(II) Sulfate (CuSO₄) in water.

    • 100 mM THPTA in water (optional, but recommended).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified biomolecule solution.

    • This compound stock solution (typically 1.5 to 5 molar equivalents relative to the azide).

    • THPTA solution (if used, typically at a final concentration of 1-5 mM).

    • Copper(II) Sulfate solution (typically at a final concentration of 0.1-1 mM).

  • Initiate Reaction: Add the Sodium Ascorbate solution (typically at a final concentration of 5-10 mM) to the reaction mixture.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove unreacted dye and other reaction components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prep_reagents Prepare Other Reaction Reagents start->prep_reagents mix_reagents Combine Azide-Biomolecule, This compound, CuSO4, (THPTA) prep_stock->mix_reagents prep_reagents->mix_reagents initiate Add Sodium Ascorbate to Initiate mix_reagents->initiate incubate Incubate at RT (Protected from Light) initiate->incubate purify Purify Labeled Biomolecule incubate->purify analyze Analyze Product purify->analyze end End analyze->end

Caption: Workflow for labeling a biomolecule with this compound via a CuAAC reaction.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_aggregation Aggregation Issues start Precipitation Observed in Biological Buffer cause1 Possible Cause: Low Solubility start->cause1 cause2 Possible Cause: Aggregation start->cause2 sol_step1 Reduce Final Concentration cause1->sol_step1 agg_step1 Reduce Final Concentration cause2->agg_step1 sol_step2 Increase Co-solvent (e.g., DMSO) sol_step1->sol_step2 sol_step3 Change Buffer System sol_step2->sol_step3 sol_step4 Perform Solubility Test sol_step3->sol_step4 agg_step2 Decrease Ionic Strength of Buffer agg_step1->agg_step2 agg_step3 Analyze via Spectrophotometry agg_step2->agg_step3

Caption: Troubleshooting guide for this compound precipitation in biological buffers.

References

Minimizing non-specific binding of CY5-YNE conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of CY5-YNE conjugates in experimental settings. Our goal is to help you minimize non-specific binding and enhance the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound conjugates?

Non-specific binding of this compound conjugates can stem from several factors:

  • Hydrophobic and Ionic Interactions: The cyanine dye (CY5) and the alkyne group (-YNE) can have inherent hydrophobicity, leading to interactions with cellular components like lipids and proteins.[1][2] Highly charged fluorescent dyes can also contribute to non-specific binding.[3][4]

  • Probe Concentration: Using an excessively high concentration of the this compound conjugate can lead to increased background signal as unbound probes adhere to various surfaces.[3][5]

  • Cell Type Specificity: Cyanine dyes, including Cy5, have been observed to exhibit non-specific binding to certain cell types, particularly monocytes and macrophages, which may be mediated by Fc receptors.[1][6][7]

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the cell or substrate surface allows the conjugate to attach indiscriminately.[1][8]

  • Suboptimal Cell Preparation: Improper fixation and permeabilization can expose intracellular components that non-specifically bind the conjugate or can fail to preserve cellular morphology, leading to artifacts.[1][9]

Q2: What is "Click Chemistry" in the context of this compound probes?

"Click Chemistry" refers to a set of highly efficient and specific bioorthogonal reactions.[10] For this compound probes, the most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] In this reaction, the terminal alkyne (-YNE) on the CY5 conjugate reacts with an azide-modified molecule (e.g., a metabolically incorporated azido-sugar or an azide-tagged protein) to form a stable triazole linkage. This reaction is highly specific and occurs under mild, aqueous conditions, making it suitable for biological samples.[10][12]

Q3: How does the choice of fixative affect my experiment?

The fixation method is critical and can significantly impact background fluorescence. Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde are common but can increase sample autofluorescence.[1][9] It is crucial to optimize fixation time and concentration to preserve cell structure without introducing excessive background.[1] In some cases, organic solvents like cold methanol can be an alternative, but they may impact certain epitopes and are not always compatible with downstream lipid imaging.[1][9]

Q4: Can the CY5 dye itself contribute to non-specific binding?

Yes. Cyanine dyes can bind non-specifically to cells like monocytes and macrophages.[1][7] This interaction is sometimes linked to the high-affinity Fcγ1 receptor (CD64).[6][7] The hydrophobicity of the dye is also a strong predictor of its tendency for non-specific binding.[13] Tuning the polarity and charge of the dye conjugate can help achieve more selective labeling.[3][14]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound conjugates.

Problem 1: High Background Fluorescence

High background fluorescence can obscure the specific signal, leading to poor data quality.[15]

Q: My images have high, uniform background noise. What are the likely causes and solutions?

A: This is often caused by issues in the staining protocol, such as inadequate blocking, excessive probe concentration, or insufficient washing.

  • Solution 1: Optimize Blocking. Ensure you are using an appropriate blocking agent and that the incubation time is sufficient. A combination of normal serum and a protein like BSA is often effective.[1][16][17]

  • Solution 2: Titrate Your Conjugate. Perform a concentration gradient experiment to find the optimal concentration of your this compound conjugate that provides a strong signal with minimal background.[3]

  • Solution 3: Enhance Washing Steps. Increase the number and duration of wash steps after probe incubation. Adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer can help disrupt non-specific hydrophobic interactions.[8][15]

  • Solution 4: Modify Buffer Composition. Adjusting the pH or increasing the salt (NaCl) concentration in your buffers can reduce charge-based non-specific interactions.[18][19]

Problem 2: Weak or No Specific Signal

Q: I am not detecting a strong specific signal from my sample. What could be wrong?

A: A weak or absent signal can result from issues with the click reaction, sample preparation, or imaging setup.

  • Solution 1: Verify Click Reaction Components. Ensure all reagents for the CuAAC reaction (copper source, reducing agent, ligand) are fresh and active. The reaction is sensitive to oxidation, so use freshly prepared solutions, particularly for the sodium ascorbate reducing agent.[5]

  • Solution 2: Check for Target Molecule Presence. Confirm that the azide-modified target molecule was successfully incorporated into your sample. If metabolic labeling was used, ensure optimal incubation time and concentration of the azide precursor.

  • Solution 3: Optimize Fixation/Permeabilization. Harsh permeabilization can lead to the loss of target molecules.[20] For intracellular targets, ensure the permeabilization is sufficient for the probe to enter the cell. Consider milder detergents like digitonin or saponin if you suspect target washout.[9][11][20]

  • Solution 4: Check Imaging Settings. Ensure you are using the correct filter set for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[1][21] Also, optimize the exposure time and detector gain on your microscope.[1]

Problem 3: Speckled or Punctate Staining

Q: My staining appears as small, bright speckles rather than the expected pattern. What causes this?

A: This is often due to aggregation of the this compound conjugate.

  • Solution 1: Filter the Conjugate Solution. Before adding it to your sample, centrifuge the this compound conjugate stock solution at high speed (e.g., >10,000 x g) for several minutes to pellet any aggregates, and use the supernatant. You can also filter the solution through a 0.2 µm filter.[22]

  • Solution 2: Include Detergent. Adding a low concentration of a non-ionic surfactant like Tween-20 to the antibody dilution buffer can help prevent aggregation.[22]

  • Solution 3: Check Buffer Compatibility. Ensure the conjugate is soluble in your working buffer. Some non-sulfonated Cy5 variants may require organic co-solvents like DMSO for full solubility.[23]

Data and Reagent Concentrations

Proper reagent concentrations are critical for minimizing non-specific binding while ensuring a strong signal.

Table 1: Recommended Concentrations for Blocking Agents

Blocking AgentTypical ConcentrationApplication Notes
Bovine Serum Albumin (BSA)1-5% (w/v)A common protein blocker. Use high-purity, fatty-acid-free BSA for best results.[18]
Normal Serum (e.g., Goat, Donkey)5-10% (v/v)Use serum from the species in which the secondary antibody (if used) was raised.[1][17]
Non-fat Dry Milk1-5% (w/v)Cost-effective, but not recommended for detecting phosphoproteins or when using avidin-biotin systems.[24]
Commercial Blocking BuffersPer ManufacturerOften contain proprietary blends of protein and non-protein blockers for optimized performance.[24]

Table 2: Recommended Concentrations for Detergents in Wash and Staining Buffers

DetergentTypeTypical ConcentrationUse Case
Tween-20Non-ionic0.05-0.1% (v/v)Reduces hydrophobic interactions; commonly added to wash buffers.
Triton X-100Non-ionic0.1-0.3% (v/v)Stronger permeabilizing agent for accessing intracellular and nuclear targets.[9][15]
Saponin / DigitoninNon-ionic0.01-0.1% (w/v)Milder, cholesterol-dependent permeabilizing agents; useful for preserving membrane integrity.[9][11]

Experimental Protocols

Protocol 1: General Cell Fixation, Permeabilization, and Blocking

This protocol provides a starting point for preparing adherent cells for this compound labeling of intracellular targets.

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish.

  • Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS) to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[15]

  • Permeabilization (if required): For intracellular targets, incubate the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[15][25]

  • Washing: Wash cells again three times with PBS.

  • Blocking: Incubate the cells in a blocking buffer (e.g., 3% BSA and 5% Normal Goat Serum in PBS) for 1 hour at room temperature to saturate non-specific binding sites.[1][17]

  • The cells are now ready for the click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is for labeling azide-modified molecules in fixed cells with a this compound conjugate. All steps should be performed while protecting the sample from light.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL final volume, add components in the following order:

    • PBS (to final volume)

    • This compound conjugate (e.g., final concentration of 1-10 µM; should be optimized)

    • Copper(II) Sulfate (CuSO₄) (e.g., final concentration of 100-200 µM)[11]

    • Copper-stabilizing ligand (e.g., THPTA) at a 5-fold molar excess to CuSO₄.

  • Add Reducing Agent: Immediately before adding the cocktail to the cells, add freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[5] Mix gently but thoroughly.

  • Incubation: Aspirate the blocking buffer from the cells and add the complete click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells thoroughly. A recommended wash sequence is:

    • Three times with PBS containing 0.1% Tween-20 for 5 minutes each.[15]

    • Two times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for fluorescence microscopy.

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining Protocol wash1 Wash (PBS) fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilization (e.g., Triton X-100) wash2->perm block Blocking (e.g., BSA/Serum) perm->block click Click Reaction (this compound) block->click wash3 Wash (PBS + Tween-20) click->wash3 mount Mount & Image wash3->mount

Caption: General experimental workflow for this compound labeling.

troubleshooting_workflow cluster_checks Primary Checks cluster_advanced Advanced Checks start High Background Observed probe_conc Is probe concentration optimized? start->probe_conc blocking Is blocking sufficient? probe_conc->blocking Yes sol_probe Titrate probe to lower concentration probe_conc->sol_probe No washing Are washing steps adequate? blocking->washing Yes sol_blocking Increase blocking time or change agent blocking->sol_blocking No sol_washing Increase wash duration/number; add detergent to wash buffer washing->sol_washing No autofluor Check for Autofluorescence (unstained control) washing->autofluor Yes end Signal-to-Noise Improved sol_probe->end sol_blocking->end sol_washing->end dye_binding Consider dye-specific binding (modify buffer pH/salt) autofluor->dye_binding dye_binding->end

Caption: Troubleshooting logic for high background fluorescence.

References

Impact of pH on CY5-YNE fluorescence and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-YNE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on this compound fluorescence and stability, and to offer solutions for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

A1: The fluorescence intensity of this compound is largely independent of pH within a broad range, typically from pH 4 to 10.[1][2] Studies on CY5 and its sulfonated derivatives, like Sulfo-CY5, have shown that the fluorescence remains nearly constant, with variations within 5%, across a pH range of 3.5 to 8.3.[1][3]

Q2: What is the optimal pH for performing click chemistry with this compound?

A2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, the reaction used to conjugate this compound to azide-containing molecules, is remarkably insensitive to pH. The reaction works efficiently over a wide pH range of 4 to 11.[4]

Q3: Is this compound stable in acidic and alkaline solutions?

A3: this compound is stable in a pH range of 4 to 10.[2] However, extreme pH conditions, particularly highly alkaline environments, can potentially lead to the degradation of the cyanine dye structure itself. While the alkyne group is generally stable, prolonged exposure to very high or very low pH is not recommended.

Q4: Are there specific buffer considerations for working with this compound?

A4: For labeling reactions involving CY5 NHS esters to introduce the dye, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES. Buffers containing primary amines, like Tris, will compete for reaction with the NHS ester. The optimal pH for this labeling step is between 8.2 and 8.5.[1][5] For subsequent click chemistry reactions with this compound, a wider range of buffers can be used due to the pH-insensitivity of the reaction.

Data Presentation

Table 1: Relative Fluorescence Intensity of this compound at Various pH Values

This table summarizes the expected relative fluorescence intensity of this compound in different pH environments, based on studies of CY5 and its derivatives.

pHRelative Fluorescence Intensity (%)Stability Note
3.595 - 100Stable
4.595 - 100Stable
6.295 - 100Stable
7.4100 (Reference)Optimal for many biological applications
8.395 - 100Stable
> 10Potential for gradual decreaseProlonged exposure to highly alkaline conditions may affect dye stability.
< 4Potential for gradual decreaseProlonged exposure to highly acidic conditions may affect dye stability.

Note: Data is based on the reported stability of CY5 and its sulfonated derivatives, which state that fluorescence intensity remains nearly constant (within 5%) in the pH range of 3.5 to 8.3.[1][3]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound Fluorescence

This protocol outlines the steps to determine the effect of pH on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10)

  • Microplate reader or spectrofluorometer

  • Black, clear-bottom 96-well plates or cuvettes

  • Deionized water

Procedure:

  • Prepare Working Solutions: Dilute the this compound stock solution in each of the different pH buffers to a final concentration of 1 µM. Prepare a sufficient volume of each solution for triplicate measurements.

  • Incubation: Incubate the solutions at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Transfer 100 µL of each solution into the wells of a 96-well plate.

    • Measure the fluorescence intensity using an excitation wavelength of ~650 nm and an emission wavelength of ~670 nm.

    • Record the fluorescence intensity for each pH value in triplicate.

  • Data Analysis:

    • Calculate the average fluorescence intensity for each pH.

    • Normalize the data by setting the fluorescence intensity at pH 7.4 as 100%.

    • Plot the relative fluorescence intensity against the pH to visualize the stability profile.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock This compound Stock working_sol Prepare Working Solutions (1µM) stock->working_sol buffers pH Buffers (3-10) buffers->working_sol incubate Incubate (30 min, dark) working_sol->incubate measure Measure Fluorescence (Ex/Em: 650/670 nm) incubate->measure analyze Calculate & Normalize Data measure->analyze plot Plot Intensity vs. pH analyze->plot

Figure 1. Workflow for assessing this compound pH stability.

Troubleshooting Guides

Issue 1: Low or No this compound Fluorescence Signal

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions issue Low/No this compound Signal cause1 Degradation of Dye issue->cause1 cause2 Inefficient Labeling/Click Reaction issue->cause2 cause3 Incorrect Instrument Settings issue->cause3 cause4 Quenching issue->cause4 sol1 Store dye properly (-20°C, desiccated, dark). Avoid extreme pH. cause1->sol1 sol2 Optimize reaction conditions (concentration, time). Ensure high-quality reagents. cause2->sol2 sol3 Use correct Ex/Em wavelengths (~650/670 nm). Check filter sets. cause3->sol3 sol4 Avoid high concentrations. Check for environmental quenchers. cause4->sol4

Figure 2. Troubleshooting low this compound fluorescence.

Potential Causes and Solutions:

  • Degradation of this compound:

    • Cause: Improper storage (exposure to light, moisture, or room temperature). Exposure to extreme pH for prolonged periods.

    • Solution: Store this compound at -20°C, desiccated, and protected from light. Prepare fresh solutions for labeling.

  • Inefficient Labeling or Click Reaction:

    • Cause: Suboptimal reaction conditions (e.g., low concentration of reactants, short reaction time), inactive catalyst for click chemistry, or presence of interfering substances.

    • Solution: Optimize the concentrations of this compound and the azide-containing molecule. Ensure the use of a freshly prepared copper catalyst and reducing agent for CuAAC reactions. Purify biomolecules to remove any interfering substances.

  • Incorrect Instrument Settings:

    • Cause: Mismatched excitation and emission wavelengths or incorrect filter sets.

    • Solution: Ensure the instrument is set to the correct wavelengths for CY5 (Excitation max ~650 nm, Emission max ~670 nm).

  • Fluorescence Quenching:

    • Cause: High degree of labeling leading to self-quenching, or the presence of quenching agents in the buffer.

    • Solution: Reduce the concentration of this compound used for labeling. Ensure buffers are free from known quenching agents.

Issue 2: High Background Fluorescence

troubleshooting_high_background cluster_causes Potential Causes cluster_solutions Solutions issue High Background Fluorescence cause1 Unbound this compound issue->cause1 cause2 Non-specific Binding issue->cause2 cause3 Autofluorescence issue->cause3 sol1 Purify labeled conjugate (e.g., dialysis, chromatography). cause1->sol1 sol2 Use blocking agents (e.g., BSA). Optimize washing steps. cause2->sol2 sol3 Use spectrally distinct dyes. Include unstained controls. cause3->sol3

Figure 3. Troubleshooting high background fluorescence.

Potential Causes and Solutions:

  • Excess Unbound this compound:

    • Cause: Incomplete removal of unconjugated this compound after the labeling reaction.

    • Solution: Purify the labeled biomolecule thoroughly using methods like dialysis, size-exclusion chromatography, or spin columns to remove all unbound dye.

  • Non-specific Binding:

    • Cause: The this compound conjugate is binding non-specifically to surfaces or other molecules in the sample.

    • Solution: Incorporate blocking steps in your protocol (e.g., with Bovine Serum Albumin - BSA). Optimize and increase the stringency of washing steps.

  • Autofluorescence:

    • Cause: Intrinsic fluorescence from the sample or background materials at the same wavelength as CY5.

    • Solution: Include an unstained control to measure the level of autofluorescence. If possible, use imaging settings that minimize the detection of background fluorescence. The far-red emission of CY5 is generally advantageous in minimizing autofluorescence from biological samples.

References

Technical Support Center: Post-Labeling Purification of CY5-YNE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting the removal of unconjugated CY5-YNE after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after my labeling reaction?

A1: Complete removal of unconjugated this compound is critical for accurate downstream applications. Excess free dye can lead to high background signals, low signal-to-noise ratios, and inaccurate quantification of your labeled molecule.[1] This can compromise the reliability of techniques such as fluorescence microscopy, flow cytometry, and microarray analysis.

Q2: What are the most common methods to purify my this compound labeled biomolecule?

A2: Several methods are available, and the best choice depends on the nature of your biomolecule (e.g., protein, oligonucleotide), its size, and the scale of your experiment. The most common techniques include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Separates based on molecular size.[2][3]

  • Reverse-Phase Chromatography (RPC): Separates based on hydrophobicity.[4][5]

  • Ethanol Precipitation: Suitable for oligonucleotides.[6][7]

  • Silica Gel Chromatography: Effective for purifying oligonucleotides.[6][8]

  • Spin Columns: A rapid gel filtration method for small samples.[9]

  • Molecular Weight Cut-Off (MWCO) Centrifugation: A quick method for separating molecules of different sizes.[10]

Q3: I'm working with oligonucleotides. Which purification method is most effective?

A3: For oligonucleotides, several methods are effective. While ethanol precipitation is a common and simple technique, especially for oligos longer than 18 nucleotides, it may not completely remove all unincorporated dye.[1][7] For higher purity, chromatography-based methods like size-exclusion or reverse-phase HPLC are superior.[1][6] A newer, rapid pH-controlled extraction method has also shown excellent results in removing free dye from labeled oligonucleotides.[1]

Q4: My protein is labeled with this compound. What is the recommended purification strategy?

A4: For proteins, size-based separation methods are generally the most effective. Size exclusion chromatography (SEC) or spin columns are ideal for separating the larger labeled protein from the much smaller, unconjugated this compound dye.[9][11] If your protein has an affinity tag (e.g., a His-tag), affinity purification can also be a highly specific method to isolate the labeled protein.[12]

Q5: I suspect my Cy5 dye is degrading. What could be the cause?

A5: Cyanine dyes like Cy5 are known to be sensitive to environmental factors. A common issue is degradation by ozone, which can lead to a loss of fluorescent signal.[13] It is advisable to work in an ozone-free environment and protect your samples from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence in final sample Incomplete removal of unconjugated this compound.Optimize your purification protocol. Consider using a more robust method like size exclusion or reverse-phase chromatography. For oligonucleotides, ensure the length is sufficient for effective ethanol precipitation (>18 nt).[6][7] If using spin columns, ensure you are not overloading the column.[9]
Low yield of labeled biomolecule after purification The chosen purification method is not optimal for your sample, leading to sample loss.For small or dilute samples, consider methods that minimize loss, such as spin columns or MWCO centrifugation.[9][10] If using precipitation, ensure conditions are optimized for your specific biomolecule to avoid incomplete precipitation.
Presence of free dye confirmed by analysis (e.g., HPLC, gel electrophoresis) The purification method lacks the necessary resolution.Switch to a higher-resolution technique. For example, if ethanol precipitation is insufficient, use HPLC-based methods like SEC or RPC for a more complete separation.[1]
Labeled protein precipitates after labeling Over-labeling can increase the hydrophobicity of the protein, leading to aggregation.Reduce the molar ratio of this compound to your protein in the labeling reaction to achieve a lower degree of labeling (DOL). A typical optimal DOL for Cy5 is between 2 and 4.[9]

Quantitative Data Summary

The efficiency of different purification methods can vary. The following table summarizes a comparison between pH-controlled extraction and ethanol precipitation for purifying Cy5-labeled oligonucleotides, based on HPLC analysis.

Purification MethodFree Dye Removal EfficiencyReference
pH-Controlled Extraction (at pH 3.0) Complete removal of free dye observed.[1]
Ethanol Precipitation Incomplete removal of free dye, with a noticeable free dye peak remaining in HPLC analysis.[1]

Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Filtration

This method separates molecules based on their size. Larger molecules, like the this compound labeled biomolecule, elute first, while smaller molecules, like the unconjugated dye, are retained in the pores of the chromatography resin and elute later.[14]

Methodology:

  • Column Preparation: Select a gel filtration resin with an appropriate fractionation range for your biomolecule (e.g., Sephadex G-25 for molecules > 5 kDa).[11] Pack the column according to the manufacturer's instructions and equilibrate with a suitable buffer (e.g., PBS).

  • Sample Loading: Apply the reaction mixture containing the labeled biomolecule and free this compound to the top of the column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Monitor the fractions for absorbance at both 280 nm (for protein/oligonucleotide) and 650 nm (for Cy5) to distinguish the labeled product from the free dye. Pool the fractions containing the purified, labeled biomolecule.

Ethanol Precipitation (for Oligonucleotides)

This technique is suitable for purifying oligonucleotides that are typically longer than 18 nucleotides.[7]

Methodology:

  • Prepare Solution: To your reaction mixture, add 0.1 volumes of 3 M sodium acetate.

  • Add Ethanol: Add 2.5 to 3 volumes of cold 95-100% ethanol.

  • Precipitate: Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the oligonucleotide.

  • Wash: Carefully decant the supernatant which contains the unconjugated dye. Wash the pellet with cold 70% ethanol and centrifuge again.

  • Dry and Resuspend: Remove the supernatant and air-dry the pellet. Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Visual Diagrams

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Result Biomolecule Biomolecule (with Azide) Reaction Click Chemistry Biomolecule->Reaction CY5_YNE This compound (Alkyne) CY5_YNE->Reaction PurificationMethod Purification Method Reaction->PurificationMethod Reaction Mixture PurifiedProduct Purified Labeled Biomolecule PurificationMethod->PurifiedProduct Separation FreeDye Unconjugated This compound PurificationMethod->FreeDye Separation

Caption: General workflow from labeling to purification.

purification_options cluster_methods Purification Methods ReactionMixture Reaction Mixture (Labeled Biomolecule + Free this compound) SEC Size Exclusion Chromatography ReactionMixture->SEC RPC Reverse-Phase Chromatography ReactionMixture->RPC Precipitation Ethanol Precipitation ReactionMixture->Precipitation Other Other Methods (Spin Column, etc.) ReactionMixture->Other PurifiedProduct Purified Labeled Biomolecule SEC->PurifiedProduct Size-based Separation RPC->PurifiedProduct Hydrophobicity-based Separation Precipitation->PurifiedProduct Solubility-based Separation Other->PurifiedProduct

Caption: Decision tree for choosing a purification method.

References

Improving signal-to-noise ratio with CY5-YNE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-YNE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye featuring a Cy5 fluorophore functionalized with a terminal alkyne group (-YNE). This alkyne group enables the dye to be covalently attached to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1] Its primary application is in the fluorescent labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans for visualization and quantification in various experimental setups, including microscopy and flow cytometry. The far-red fluorescence of Cy5 minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.

Q2: What are the spectral properties of this compound?

This compound exhibits excitation and emission maxima in the far-red region of the spectrum, which is advantageous for reducing background fluorescence from cells and tissues.

PropertyWavelength (nm)
Maximum Excitation (λex)~650 nm
Maximum Emission (λem)~670-680 nm
Recommended Laser Line633 nm or 647 nm

Note: Spectral properties can be influenced by the local microenvironment.

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

High Background or Non-Specific Staining

Q3: My images have high, non-specific background after labeling with this compound. What are the common causes and how can I fix this?

High background fluorescence can obscure your specific signal. Here are the likely causes and solutions:

  • Excess this compound Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components.

    • Solution: Titrate the this compound concentration to determine the optimal level that provides a strong signal with minimal background. A final concentration in the range of 2-40 µM can be a starting point for optimization.[2]

  • Non-Specific Binding of the Dye: Cyanine dyes, including Cy5, can exhibit non-specific binding, particularly to hydrophobic structures or certain cell types like monocytes and macrophages.[3][4]

    • Solution: Increase the number and duration of washing steps after the click reaction.[3] Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.[5] Utilizing a blocking buffer, such as Bovine Serum Albumin (BSA), before the click reaction can also minimize non-specific binding.[3]

  • Residual Copper Catalyst: The copper catalyst used in the click reaction can sometimes contribute to background or cause dye aggregation.

    • Solution: Ensure thorough washing after the click reaction to remove all residual copper. If issues persist, consider using a copper chelator in the final wash steps.

  • Autofluorescence: Biological samples naturally fluoresce, which can contribute to background noise.

    • Solution: Image a control sample that has not been labeled with this compound to assess the level of autofluorescence. If autofluorescence is high, you can use a commercial quenching agent or spectral unmixing if your imaging software supports it.[5]

Weak or No Signal

Q4: I am not detecting a strong CY5 signal from my azide-modified target. What could be the problem?

A weak or absent signal can be due to several factors, from inefficient labeling to imaging issues:

  • Inefficient Click Reaction: The copper-catalyzed click reaction may not be proceeding to completion.

    • Solution: Optimize the click reaction conditions. Ensure the freshness of the sodium ascorbate solution, as it is prone to oxidation.[6] Titrate the concentrations of the copper catalyst and the ligand. Protect the reaction from light and consider incubating for a longer duration.[2]

  • Low Abundance of Azide-Modified Target: The target molecule may not have incorporated the azide label efficiently or may be present at low levels.

    • Solution: Verify the successful incorporation of the azide label using a positive control or an alternative detection method. If the target is of low abundance, consider signal amplification strategies.

  • Photobleaching: Cy5 is susceptible to photobleaching, especially with prolonged exposure to excitation light.[5]

    • Solution: Minimize the exposure time and laser power during imaging. Use an anti-fade mounting medium to protect the sample.[5]

  • Incorrect Imaging Settings: The microscope settings may not be optimal for detecting Cy5 fluorescence.

    • Solution: Ensure you are using the correct laser line (633 nm or 647 nm) and an appropriate emission filter for Cy5.

Experimental Protocols

General Protocol for Cell Labeling with this compound via Click Chemistry

This protocol provides a general guideline for labeling azide-modified proteins in fixed cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Azide-modified cells fixed on coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (prepare fresh, e.g., 300 mM in water)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix azide-modified cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 200 µL reaction, mix the following in order:

      • To 150 µL of PBS, add the azide-modified cells on the coverslip.

      • Add this compound to a final concentration of 5-20 µM.

      • Add CuSO₄ to a final concentration of 100 µM.

      • Add the copper-stabilizing ligand to a final concentration of 500 µM.

      • Add fresh sodium ascorbate to a final concentration of 15 mM to initiate the reaction.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with wash buffer for 5 minutes each to remove unreacted reagents.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for Cy5.

Quantitative Data Summary

Table 1: this compound Specifications

ParameterValueReference
Molecular Weight~694 g/mol [7]
Excitation Maximum (λex)~650 nm[1]
Emission Maximum (λem)~670-680 nm[1]
SolubilityWater, DMSO, DMF[8]
Storage-20°C, protect from light[1]

Table 2: Recommended Starting Concentrations for Click Chemistry

ReagentFinal Concentration
This compound2 - 40 µM
Copper(II) Sulfate (CuSO₄)50 - 200 µM
Copper Ligand (e.g., THPTA)250 - 1000 µM
Sodium Ascorbate5 - 20 mM

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_post Post-Reaction Processing azide_labeling Metabolic or Enzymatic Labeling with Azide fix_perm Fixation and Permeabilization azide_labeling->fix_perm blocking Blocking fix_perm->blocking add_cy5 Add this compound blocking->add_cy5 add_cu Add Cu(I) Catalyst (CuSO4 + NaAsc) add_cy5->add_cu incubation Incubate (RT, 30-60 min) Protected from Light add_cu->incubation washing Washing Steps incubation->washing mounting Mounting washing->mounting imaging Fluorescence Imaging mounting->imaging

Caption: Experimental workflow for labeling azide-modified molecules with this compound.

troubleshooting_workflow cluster_high_bg High Background cluster_low_signal Weak Signal start Poor Signal-to-Noise Ratio check_cy5_conc Decrease this compound Concentration start->check_cy5_conc High Background? optimize_click Optimize Click Reaction (fresh reagents, time) start->optimize_click Weak Signal? increase_washes Increase Wash Steps (add detergent) check_cy5_conc->increase_washes use_blocker Use Blocking Buffer increase_washes->use_blocker check_autofluor Image Unlabeled Control use_blocker->check_autofluor verify_azide Verify Azide Labeling optimize_click->verify_azide prevent_bleach Use Antifade Mountant, Minimize Exposure verify_azide->prevent_bleach check_settings Check Microscope Filters and Laser Lines prevent_bleach->check_settings

Caption: Troubleshooting workflow for poor signal-to-noise ratio with this compound.

References

Validation & Comparative

Validating the Specificity of CY5-YNE Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of target molecules is paramount. The specificity of a labeled antibody is a critical factor that directly impacts the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of validating the specificity of antibodies labeled with CY5-YNE, a modern click chemistry-based approach, against traditional antibody labeling methods.

The conjugation of a fluorophore to an antibody, while essential for visualization, carries the risk of altering the antibody's binding characteristics. Therefore, rigorous validation of specificity is a non-negotiable step in ensuring data integrity. While Cyanine 5 (Cy5) is a widely used fluorophore due to its far-red emission that minimizes background autofluorescence, the method of its conjugation to the antibody plays a significant role in the final conjugate's performance.

Comparing Labeling Chemistries: this compound vs. Traditional Methods

The primary distinction in antibody labeling lies in the chemical strategy used for conjugation. Traditional methods, such as N-hydroxysuccinimide (NHS) ester chemistry, non-selectively target primary amines like lysine residues on the antibody. In contrast, this compound labeling utilizes bioorthogonal click chemistry for site-specific conjugation. This fundamental difference has significant implications for the quality and performance of the antibody conjugate.

FeatureSite-Specific this compound Labeling (Click Chemistry)Traditional Labeling (e.g., NHS Ester)
Site of Labeling Specific, pre-determined sites (e.g., engineered cysteine residues or glycans)Non-specific (primarily lysine residues)
Control over Stoichiometry (Dye-to-Antibody Ratio, DAR) High (e.g., precise DAR of 2 or 4)Low, resulting in a heterogeneous mixture of antibodies with varying numbers of dye molecules
Impact on Antigen Binding Minimal to none, as labeling occurs away from the antigen-binding sites.Potential for reduced affinity and functionality if labeling occurs within or near the antigen-binding sites.[1]
Product Homogeneity High, leading to a uniform population of labeled antibodies.Low, resulting in a heterogeneous mixture that can lead to variability in experimental results.
Reproducibility High, due to the controlled and specific nature of the reaction.Moderate to low, as the stochastic nature of the labeling can lead to batch-to-batch variation.

Experimental Protocols for Specificity Validation

To ensure the specificity of a labeled antibody, a multi-pronged approach employing several validation techniques is recommended. Below are detailed protocols for key experiments to compare the specificity of this compound labeled antibodies with those labeled by other methods.

Western Blotting

Western blotting is a fundamental technique to confirm that the antibody recognizes the target protein at the correct molecular weight.

Protocol:

  • Sample Preparation: Prepare cell lysates from both a cell line known to express the target protein (positive control) and one that does not (negative control).

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound labeled primary antibody (or other labeled antibody) at an optimized dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Detection: Visualize the fluorescent signal directly using an appropriate imaging system with filters for Cy5.

Expected Outcome for High Specificity: A single band at the expected molecular weight of the target protein in the positive control lane and no band in the negative control lane.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

IF/ICC is used to verify the correct subcellular localization of the target protein.

Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips, then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If the target is an intracellular protein, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[2]

  • Blocking: Block with a solution containing 1-5% BSA in PBST for 30-60 minutes to minimize non-specific binding.[2]

  • Primary Antibody Incubation: Incubate with the this compound labeled primary antibody at its optimal dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Washing: Wash the cells three times with PBST.

  • Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Expected Outcome for High Specificity: A staining pattern consistent with the known subcellular localization of the target protein. For instance, a nuclear protein should show a signal predominantly within the DAPI-stained area.

Immunoprecipitation followed by Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify the protein(s) that the antibody binds to in a complex mixture.

Protocol:

  • Cell Lysis: Lyse cells expressing the target protein with a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with the labeled antibody to form an antigen-antibody complex. Then, add protein A/G beads to pull down this complex.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.[2]

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the protein that was pulled down by the antibody.[2]

Expected Outcome for High Specificity: The primary protein identified by mass spectrometry should be the intended target of the antibody.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps.

AntibodyLabelingComparison Comparison of Antibody Labeling Workflows cluster_0 Site-Specific this compound Labeling cluster_1 Traditional NHS Ester Labeling ss_start Start with Antibody ss_enzymatic Enzymatic or Chemical Modification (Introduce Azide/Alkyne) ss_start->ss_enzymatic ss_click Click Chemistry Reaction with this compound ss_enzymatic->ss_click ss_purify Purification ss_click->ss_purify ss_end Homogeneous Labeled Antibody ss_purify->ss_end trad_start Start with Antibody trad_react Reaction with CY5-NHS Ester trad_start->trad_react trad_quench Quenching trad_react->trad_quench trad_purify Purification trad_quench->trad_purify trad_end Heterogeneous Labeled Antibody trad_purify->trad_end SpecificityValidationWorkflow General Workflow for Antibody Specificity Validation start Labeled Antibody (e.g., this compound) wb Western Blotting start->wb if_icc Immunofluorescence (IF/ICC) start->if_icc ip_ms Immunoprecipitation-Mass Spectrometry (IP-MS) start->ip_ms wb_result Correct Molecular Weight? wb->wb_result if_result Correct Subcellular Localization? if_icc->if_result ip_result Correct Protein Identified? ip_ms->ip_result specific High Specificity wb_result->specific Yes nonspecific Low Specificity / Off-Target Binding wb_result->nonspecific No if_result->specific Yes if_result->nonspecific No ip_result->specific Yes ip_result->nonspecific No

References

A Head-to-Head Comparison of CY5-YNE and Other Cyanine Dyes for Advanced Bio-imaging and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for precise molecular labeling, the selection of the optimal fluorescent probe is paramount. CY5-YNE, a sulfonated cyanine 5 dye functionalized with an alkyne group, has emerged as a valuable tool for these applications. This guide provides an objective, data-driven comparison of this compound with other popular cyanine dyes, offering insights into their performance characteristics to inform your experimental design.

This guide presents a head-to-head comparison of key performance indicators, detailed experimental protocols for performance validation, and a visual representation of a common experimental workflow, enabling researchers to make informed decisions for their specific applications.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other spectral properties. The following table summarizes the key quantitative data for this compound and other comparable alkyne-functionalized cyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
This compound (Sulfo-Cy5 Alkyne) ~650[1]~680[1]271,000[2]0.2[2]Good
Alexa Fluor 647 Alkyne ~650~665239,0000.33Excellent[2][3][4]
DyLight 650 Alkyne ~652~672250,000[5]Not specifiedGood

Key Insights:

  • Brightness: this compound exhibits a very high molar extinction coefficient, contributing to its brightness.[2] However, Alexa Fluor 647 Alkyne demonstrates a significantly higher quantum yield, suggesting it may be a brighter dye overall in many applications.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key performance assessments.

Experimental Protocol for Measuring Fluorescence Quantum Yield

The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Standard dye with known quantum yield in the same solvent (e.g., Cy5)

  • Dye of interest (e.g., this compound)

Procedure:

  • Prepare a series of dilutions for both the standard and the test dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, with the excitation wavelength set to the absorbance maximum.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

  • Calculate the quantum yield of the test dye using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample / η_std)²

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • "sample" refers to the test dye and "std" refers to the standard dye.

Experimental Protocol for Measuring Photostability

Photostability can be assessed by measuring the rate of photobleaching under controlled illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera

  • Microscope slides and coverslips

  • Imaging buffer (e.g., PBS, pH 7.4)

  • Dye-conjugated biomolecules (e.g., proteins or oligonucleotides) immobilized on the slide surface

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare samples by immobilizing the dye-conjugated biomolecules on a microscope slide.

  • Mount the slide on the microscope stage and add imaging buffer.

  • Acquire a time-lapse series of images of the fluorescent sample under continuous illumination. Use consistent laser power and exposure times for all dyes being compared.

  • Quantify the fluorescence intensity of the sample in each frame of the time-lapse series using image analysis software.

  • Plot the normalized fluorescence intensity as a function of time.

  • **Determine the photobleaching half-life (t₁/₂) **, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Copper-Catalyzed Click Chemistry (CuAAC) Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for labeling an azide-modified protein with this compound. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound (Sulfo-Cyanine5-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving this compound if not readily water-soluble)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare stock solutions:

    • This compound: 10 mM in DMSO or water.

    • CuSO₄: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • To your azide-modified protein solution (e.g., 1 mg/mL in PBS), add the following reagents in order, vortexing gently after each addition:

    • This compound to a final concentration of 20-100 µM.

    • A pre-mixed solution of CuSO₄ and THPTA (1:5 molar ratio) to a final copper concentration of 50-200 µM.

    • Freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from excess dye and reagents using a suitable method, such as size-exclusion chromatography.

  • Characterize the labeled protein by measuring the absorbance at 280 nm (for protein concentration) and ~650 nm (for dye concentration) to determine the degree of labeling (DOL).

Visualizing the Workflow: Cell Surface Protein Labeling

The following diagram illustrates a typical experimental workflow for labeling a specific protein on the surface of a live cell using this compound for subsequent fluorescence microscopy. This process involves the metabolic incorporation of an azide-bearing amino acid, followed by a bioorthogonal click reaction with this compound.

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_click_reaction Bioorthogonal Labeling cluster_imaging Washing & Imaging cell_culture 1. Culture cells in media containing an azide-modified amino acid analog incorporation 2. Azide analog is incorporated into newly synthesized proteins, including the target surface protein cell_culture->incorporation Metabolic incorporation add_dye 3. Add this compound and click chemistry reagents (CuSO4, ligand, reducing agent) to the cell culture media click_reaction 4. Copper-catalyzed click reaction occurs between the azide on the target protein and the alkyne on this compound add_dye->click_reaction Click Chemistry (CuAAC) wash_cells 5. Wash cells to remove unreacted dye and reagents imaging 6. Image labeled cells using fluorescence microscopy (Ex: ~650 nm, Em: ~680 nm) wash_cells->imaging Preparation

Caption: Workflow for labeling cell surface proteins with this compound.

Conclusion

This compound is a valuable tool for bioorthogonal labeling, offering high molar extinction and good water solubility. However, for applications demanding the highest brightness and photostability, alternatives such as Alexa Fluor 647 Alkyne may provide superior performance. The choice of dye should be guided by the specific requirements of the experiment, including the desired signal-to-noise ratio, the duration of imaging, and the intensity of the illumination source. The experimental protocols provided in this guide can be used to validate the performance of these dyes in your specific experimental context.

References

A Comparative Guide to the Photostability of CY5-YNE and Other Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays. For applications requiring long-term imaging, high-intensity excitation, or the detection of low-abundance targets, the photostability of the chosen fluorophore is of paramount importance. This guide provides a comparative evaluation of the photostability of CY5-YNE (Sulfo-Cyanine5-alkyne), a popular red-emitting fluorescent dye, against other commonly used alternatives in a similar spectral range.

This compound is a sulfonated cyanine dye functionalized with an alkyne group, rendering it suitable for bio-conjugation via click chemistry. While specific quantitative photostability data for this compound is not extensively published, its properties are closely related to the parent Cy5 fluorophore. Product literature for this compound suggests its brightness and photostability are optimized for demanding applications such as the imaging of low-abundance targets.

This guide will present a qualitative assessment of this compound's photostability based on available information and provide a quantitative comparison of the well-characterized Cy5 fluorophore with its main competitors: Alexa Fluor 647 and ATTO 647N.

Quantitative Photostability Comparison

The following table summarizes key photophysical properties and photostability data for Cy5, Alexa Fluor 647, and ATTO 647N. It is important to note that photostability can be highly dependent on the experimental conditions, including the local chemical environment, excitation intensity, and the presence of antifade reagents.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability (% Initial Fluorescence Retained)
Cy5~649~670~250,000~0.27[1]55% after 95s illumination[2][3]
Alexa Fluor 647~650~668~270,000~0.3380% after 95s illumination[2][3]
ATTO 647N~644~669~150,000~0.65Generally higher than Cy5[4]

Note: The relative photostability data for Cy5 and Alexa Fluor 647 is derived from a comparative study under specific illumination conditions. The photostability of ATTO 647N is qualitatively described as high and suitable for single-molecule detection and super-resolution microscopy. Studies have shown the photobleaching rates of these dyes to be in the order of Cy5 > ATTO 647N > ATTO 655, indicating Cy5 is the least photostable of the three under those conditions.[4]

Experimental Protocols

Accurate assessment of fluorophore photostability requires a standardized experimental approach. Below is a general protocol for comparing the photobleaching rates of different fluorophores.

Protocol for Photostability Measurement

1. Sample Preparation:

  • Prepare solutions of the fluorophores to be tested at a standardized concentration (e.g., 1 µM) in a consistent buffer (e.g., PBS, pH 7.4).

  • Alternatively, for biological samples, label the target of interest (e.g., proteins, nucleic acids) with the respective fluorophores according to the manufacturer's protocols.

  • Mount the samples on a microscope slide. For solution-based measurements, a sealed chamber can be used to minimize evaporation. For labeled biological samples, an appropriate mounting medium, with or without antifade reagents, should be used.

2. Microscope Setup:

  • Use a widefield or confocal fluorescence microscope equipped with a stable light source (e.g., a laser or an LED).

  • Select an excitation wavelength that is optimal for the fluorophores being tested (e.g., 633 nm or 647 nm for Cy5 and its analogs).

  • Use a consistent and defined laser power or illumination intensity for all experiments.

  • Set the emission filter to collect the fluorescence signal from the fluorophores.

  • Use a sensitive detector, such as a PMT or a sCMOS camera, with consistent settings (e.g., gain, exposure time) for all acquisitions.

3. Image Acquisition:

  • Acquire a time-lapse series of images of the sample.

  • The first image (t=0) will serve as the initial fluorescence intensity reference.

  • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence signal has significantly decreased.

4. Data Analysis:

  • Measure the mean fluorescence intensity of a region of interest (ROI) for each time point.

  • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant (k) or the photobleaching half-life (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Mandatory Visualizations

Experimental Workflow for Photostability Evaluation

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Fluorophore Solutions/Labeled Samples B Mount on Microscope Slide A->B C Set Excitation Wavelength and Intensity B->C D Configure Emission Filters and Detector C->D E Acquire Initial Image (t=0) D->E F Continuous Illumination and Time-Lapse Imaging E->F G Measure Fluorescence Intensity Over Time F->G H Normalize and Plot Data G->H I Fit Decay Curve to Determine Photostability H->I

Caption: Workflow for comparing fluorophore photostability.

Jablonski Diagram of Fluorophore Photobleaching

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation Light S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 ISC T1->S0 Phosphorescence Photobleaching Photobleaching (Reaction with O₂) T1->Photobleaching Reactive Oxygen Species Absorption Absorption Fluorescence Fluorescence ISC Intersystem Crossing (ISC) Phosphorescence Phosphorescence

Caption: Jablonski diagram illustrating fluorophore photobleaching.

References

Assessing the performance of CY5-YNE in different imaging modalities

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of bio-imaging, the selection of fluorescent probes is a critical determinant of experimental success. For researchers engaged in cellular imaging, super-resolution microscopy, and in vivo studies, CY5-YNE has emerged as a valuable tool for labeling and visualizing biomolecules through click chemistry. This guide provides a comprehensive comparison of this compound's performance against its main alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound is a bright, far-red fluorescent dye functionalized with an alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. While offering good performance in various imaging modalities, its key competitors, namely Alexa Fluor 647 Alkyne and DyLight 650 Alkyne, present compelling alternatives with distinct advantages in terms of brightness and photostability. This guide will delve into a quantitative comparison of these fluorophores and provide the necessary experimental frameworks for their effective evaluation and implementation.

Quantitative Performance Comparison

The selection of a fluorescent probe is often a trade-off between several key performance indicators. The following table summarizes the available quantitative data for CY5 and its spectrally similar alternatives. It is important to note that while the core fluorophore characteristics are largely retained, direct head-to-head comparisons of the alkyne-functionalized versions are limited in published literature. The data presented here is largely based on studies of other reactive forms of these dyes (e.g., NHS esters) and should be considered as a strong indicator of the expected performance of their alkyne derivatives.

PropertyCY5Alexa Fluor 647DyLight 650/647
Excitation Max (nm) ~649~650~652
Emission Max (nm) ~670~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Fluorescence Quantum Yield ~0.20-0.27~0.33Generally described as high
Calculated Brightness (Ext. Coeff. x QY) ~50,000 - 67,500~89,100High (specific QY not consistently reported)
Photostability Prone to photobleachingGenerally more photostable than CY5Generally considered more photostable than CY5[1]
Environmental Sensitivity Susceptible to ozone degradation and sequence-dependent fluorescence quenching when labeling nucleic acids.[2][3][4][5]Less prone to self-quenching at high degrees of labeling compared to CY5.[6][7]Exhibits less sequence-dependent fluorescence variation on DNA compared to CY5.[3][4][5]

Note: The brightness of DyLight 650 cannot be definitively calculated without a specific quantum yield value. However, with a molar extinction coefficient comparable to CY5, a higher quantum yield would result in greater brightness.[1]

Performance in Key Imaging Modalities

Live Cell Imaging via Click Chemistry

This compound is a valuable tool for labeling and tracking biomolecules in living cells. Its far-red emission minimizes cellular autofluorescence, leading to an improved signal-to-noise ratio. The bioorthogonal nature of click chemistry allows for specific labeling with minimal perturbation of biological systems.

Comparison with Alternatives:

  • Alexa Fluor 647 Alkyne: Generally offers higher brightness and photostability, making it advantageous for long-term time-lapse imaging and the detection of low-abundance targets.[6][7][8]

  • DyLight 650 Alkyne: Its enhanced photostability is a significant benefit for experiments requiring prolonged or intense illumination.[1]

Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching properties of fluorophores to achieve sub-diffraction-limit resolution. The Cy5 fluorophore is a well-established reporter dye in STORM, often used in combination with an activator dye (e.g., Cy3).

Comparison with Alternatives:

  • Alexa Fluor 647: Due to its superior brightness and photostability, Alexa Fluor 647 is often considered the dye of choice for STORM, enabling a higher number of localizations per molecule and resulting in higher-quality super-resolution images.[9]

  • DyLight 650: While less commonly cited for STORM, its photostability could be advantageous in reducing photobleaching during the imaging process.

In Vivo Imaging

The near-infrared emission of this compound allows for deeper tissue penetration compared to fluorophores emitting in the visible spectrum, making it suitable for small animal in vivo imaging.[3][10]

Comparison with Alternatives:

  • Alexa Fluor 647: Its superior brightness can lead to a better signal-to-noise ratio in deep tissue imaging.

  • DyLight 650: Its photostability is a key advantage for longitudinal studies that require repeated imaging sessions.

Experimental Protocols

To facilitate a direct comparison of this compound and its alternatives, detailed experimental protocols are provided below.

Protocol 1: Live Cell Imaging of Azide-Modified Proteins

This protocol describes the labeling of a target protein containing a genetically encoded azide-bearing unnatural amino acid with this compound or an alternative alkyne-functionalized dye.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling (Click Chemistry) cluster_imaging Imaging A Seed cells on imaging dish B Transfect with plasmid for target protein with azide-UAA A->B C Culture cells in media with azide-UAA B->C E Wash cells and incubate with reaction cocktail C->E D Prepare Click-iT® reaction cocktail with this compound or alternative D->E F Wash cells to remove excess dye E->F G Add live-cell imaging solution F->G H Image using appropriate filter sets G->H

Fig. 1: Workflow for live cell imaging using click chemistry.

Methodology:

  • Cell Culture and Transfection: Seed cells on a glass-bottom imaging dish. Transfect cells with a plasmid encoding the protein of interest containing a site for unnatural amino acid (UAA) incorporation, along with the corresponding aminoacyl-tRNA synthetase/tRNA pair. Culture cells in a medium supplemented with the azide-containing UAA.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the alkyne-dye (this compound, Alexa Fluor 647 Alkyne, or DyLight 650 Alkyne), copper(II) sulfate, and a reducing agent.

  • Labeling: Wash the cells with buffer and incubate with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells multiple times to remove unreacted dye. Replace the medium with a live-cell imaging solution and image using a fluorescence microscope equipped with appropriate filter sets for the chosen dye.

Protocol 2: Super-Resolution Microscopy (dSTORM) of Labeled Structures

This protocol outlines the preparation of fixed cells for direct STORM (dSTORM) imaging of a target labeled with this compound or its alternatives.

dSTORM_Workflow cluster_sample_prep Sample Preparation cluster_imaging_prep Imaging Preparation cluster_dSTORM_imaging dSTORM Imaging A Label target with Azide B Fix and permeabilize cells A->B C Click-label with Alkyne-Dye B->C D Mount sample on microscope C->D F Illuminate with high-power laser D->F E Prepare STORM imaging buffer E->F G Acquire image series of blinking fluorophores F->G H Reconstruct super-resolution image G->H

Fig. 2: Workflow for direct STORM super-resolution microscopy.

Methodology:

  • Labeling and Fixation: Label the target structure with an azide-modified probe. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Click Labeling: Perform the click reaction as described in Protocol 1 to label the azide-modified target with the alkyne-dye.

  • Imaging Buffer: Prepare a STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a primary thiol (e.g., mercaptoethylamine - MEA).[2]

  • dSTORM Imaging: Mount the sample on a STORM-capable microscope. Illuminate the sample with a high-power laser (e.g., 647 nm) to induce photoswitching of the fluorophores. Acquire a long series of images (typically thousands of frames).

  • Image Reconstruction: Process the acquired image series using a localization algorithm to determine the precise coordinates of each individual fluorophore blinking event and reconstruct the final super-resolution image.

Protocol 3: In Vivo Fluorescence Imaging

This protocol provides a general workflow for in vivo imaging in a mouse model using a this compound-labeled targeting agent.

InVivo_Imaging_Workflow cluster_probe_prep Probe Preparation & Administration cluster_imaging_acq Image Acquisition cluster_exvivo Ex Vivo Analysis A Label targeting agent with this compound via click chemistry B Purify the labeled probe A->B C Administer probe to animal model (e.g., i.v. injection) B->C D Anesthetize animal C->D E Acquire whole-body fluorescence images at various time points D->E F Euthanize animal at final time point E->F G Excise organs of interest F->G H Image excised organs to quantify biodistribution G->H

Fig. 3: Workflow for in vivo fluorescence imaging.

Methodology:

  • Probe Preparation: Label the targeting molecule (e.g., antibody, peptide, or nanoparticle) with this compound or an alternative alkyne-dye using click chemistry. Purify the labeled probe to remove any unconjugated dye.

  • Animal Model and Probe Administration: Administer the fluorescent probe to the animal model (e.g., via intravenous injection).[3][10]

  • In Vivo Imaging: At various time points post-injection, anesthetize the animal and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters.

  • Ex Vivo Biodistribution: At the end of the study, euthanize the animal and excise major organs and tumors (if applicable). Image the excised tissues to quantify the biodistribution of the fluorescent probe.[10]

Troubleshooting and Optimization

Low Signal-to-Noise Ratio:

  • High Background: This can be caused by autofluorescence or non-specific binding of the fluorescent probe. Ensure adequate washing steps and consider using a blocking agent. For fixed cells, treatment with a reducing agent like sodium borohydride can help quench autofluorescence.[1]

  • Weak Signal: Optimize the labeling efficiency by adjusting the concentrations of reactants in the click chemistry reaction. Ensure the use of appropriate and high-quality optical filters matched to the dye's spectra. To combat photobleaching, use an anti-fade mounting medium and minimize light exposure.[1]

Conclusion

This compound is a versatile and effective fluorescent probe for a range of imaging applications. However, for experiments demanding the highest levels of brightness and photostability, Alexa Fluor 647 Alkyne often represents a superior choice. DyLight 650 Alkyne also offers a robust alternative, particularly when photostability is the primary concern. The selection of the optimal fluorophore will ultimately depend on the specific requirements of the experiment, including the imaging modality, the nature of the biological sample, and budgetary considerations. The experimental protocols provided in this guide offer a framework for researchers to conduct their own side-by-side comparisons and make an evidence-based decision to achieve the highest quality imaging data.

References

A Comparative Guide to CY5-YNE and Alternative Fluorescent Probes for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomolecules is paramount. Fluorescent labeling using probes like CY5-YNE has become an indispensable tool in this endeavor. This guide provides an objective comparison of this compound's fluorescence intensity and photostability against other common alkyne-functionalized fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

This compound, also known as Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent dye widely used for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] Its utility in drug development and other research areas stems from its ability to specifically and efficiently tag proteins, peptides, and oligonucleotides.[1] However, a range of alternative fluorescent alkynes are available, each with distinct photophysical properties. This guide focuses on a quantitative comparison of this compound with three spectrally similar alternatives: Alexa Fluor 647 Alkyne, DyLight 650 Alkyne, and ATTO 647N Alkyne.

Quantitative Comparison of Fluorescent Properties

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, the resistance to degradation upon exposure to light, is equally crucial for applications requiring long or intense illumination.

Fluorescent ProbeMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Fluorescence Quantum Yield (Φ)Relative Brightness (ε x Φ)Photostability
This compound (Sulfo-Cyanine5-alkyne) ~271,000[3][]~0.2 - 0.28[3][]54,200 - 75,880Moderate
Alexa Fluor 647 Alkyne Not explicitly found for alkyne0.33[5]Data not availableHigh[6]
DyLight 650 Alkyne 250,000[7][8]Not explicitly foundData not availableHigh
ATTO 647N Alkyne ~150,000 - 187,000[9][10][11][12][13]0.65[12][13]97,500 - 121,550Very High[10]

Note: The brightness of Alexa Fluor 647 and DyLight 650 is generally reported to be high, and in many applications, they are considered brighter than conventional Cy5 dyes. However, a direct calculation of relative brightness for the alkyne derivatives is not possible without the specific molar extinction coefficient for Alexa Fluor 647 Alkyne and the quantum yield for DyLight 650 Alkyne. ATTO 647N exhibits a significantly higher quantum yield, contributing to its superior brightness.

Experimental Methodologies

To facilitate the replication and validation of these findings, detailed protocols for protein labeling and the quantitative analysis of fluorescence are provided below.

Experimental Workflow: Protein Labeling and Fluorescence Quantification

The following diagram illustrates the general workflow for labeling a protein with an alkyne-functionalized fluorescent dye via CuAAC, followed by purification and quantitative analysis of the fluorescence intensity.

G cluster_labeling Protein Labeling (CuAAC) cluster_purification Purification cluster_analysis Fluorescence Analysis protein Azide-Modified Protein reaction Click Reaction protein->reaction dye Alkyne-Functionalized Dye (e.g., this compound) dye->reaction reagents CuSO4, Ligand, Reducing Agent reagents->reaction labeled_protein Labeled Protein Mixture reaction->labeled_protein purification Size-Exclusion Chromatography or Dialysis labeled_protein->purification purified_protein Purified Labeled Protein purification->purified_protein abs_spec Absorbance Spectroscopy fluor_spec Fluorescence Spectroscopy photobleach Photobleaching Assay purified_protein2->abs_spec purified_protein2->fluor_spec purified_protein2->photobleach

Caption: Workflow for fluorescent labeling and quantitative analysis.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes a general method for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Alkyne-functionalized fluorescent dye (e.g., this compound), 10 mM stock in DMSO.

  • Copper(II) sulfate (CuSO4), 20 mM stock in water.

  • Copper-coordinating ligand (e.g., THPTA), 50 mM stock in water.

  • Reducing agent (e.g., sodium ascorbate), 100 mM stock in water, freshly prepared.

  • Aminoguanidine hydrochloride, 1 M stock in water.

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with buffer to a final protein concentration of 1-10 mg/mL.

  • Add the alkyne-functionalized dye to the protein solution. A 5- to 10-fold molar excess of the dye over the protein is a good starting point.

  • In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 molar ratio of CuSO4 to ligand is recommended.[14]

  • Add the aminoguanidine solution to the protein-dye mixture to a final concentration of 25 mM.[14]

  • Initiate the click reaction by adding the premixed CuSO4/ligand solution followed by the freshly prepared sodium ascorbate solution. Final concentrations should be in the range of 50-250 µM for copper.[14]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from unreacted dye and reaction components using size-exclusion chromatography or dialysis.

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a dye-protein conjugate can be determined relative to a standard with a known quantum yield.

Materials:

  • Purified dye-protein conjugate.

  • Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol for red-emitting dyes).

  • Spectrophotometer and a spectrofluorometer.

Procedure:

  • Prepare a series of dilutions of the dye-protein conjugate and the reference standard in a suitable buffer.

  • Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.[15]

  • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.

  • Integrate the area under the emission spectrum for each sample.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

  • The quantum yield of the sample (Φsample) can be calculated using the following equation:[15]

    Φsample = Φref * (msample / mref) * (η2sample / η2ref)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Protocol 3: Photobleaching Analysis

Photostability can be assessed by measuring the rate of fluorescence decay under continuous illumination.

Materials:

  • Purified dye-protein conjugate immobilized on a microscope slide or in solution.

  • Fluorescence microscope with a suitable laser line for excitation and a sensitive detector.

Procedure:

  • Immobilize the labeled protein on a coverslip or prepare a solution in a microplate.

  • Acquire an initial fluorescence image or measurement (t=0).

  • Continuously illuminate the sample with a constant laser power.

  • Acquire images or measurements at regular time intervals until the fluorescence intensity has significantly decreased.

  • Quantify the mean fluorescence intensity of the sample at each time point.

  • Normalize the intensity at each time point to the initial intensity and plot the fluorescence intensity as a function of time. The rate of decay is an indicator of the photostability.

Signaling Pathway Visualization in Drug Development

Fluorescently labeled molecules are instrumental in visualizing and quantifying cellular processes, such as signaling pathways, which are often targets in drug development. The following diagram illustrates a simplified generic signaling pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Translocation ligand Fluorescently Labeled Ligand (e.g., with this compound) ligand->receptor Binding

Caption: A generic cell signaling pathway initiated by a fluorescent ligand.

Conclusion

The selection of a fluorescent probe for quantitative analysis is a critical decision that can significantly impact experimental outcomes. While this compound is a robust and widely used fluorescent dye, alternatives such as Alexa Fluor 647, DyLight 650, and particularly ATTO 647N, may offer superior brightness and photostability. For applications demanding the highest sensitivity and prolonged imaging, ATTO 647N appears to be an excellent candidate. However, for many standard applications, the performance of this compound remains highly effective. The provided protocols offer a framework for researchers to perform their own comparative studies under their specific experimental conditions to make an informed choice for their quantitative fluorescence-based assays.

References

A Head-to-Head Battle: CY5-YNE in Copper-Catalyzed vs. Copper-Free Click Chemistry for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The advent of click chemistry has provided a powerful toolkit for these conjugations. This guide offers an objective comparison of the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the fluorescent probe CY5-YNE against its copper-free counterparts, primarily focusing on strain-promoted azide-alkyne cycloaddition (SPAAC) with probes like DBCO-Cy5.

The choice between these methodologies hinges on a critical trade-off between reaction kinetics and biocompatibility. While the copper-catalyzed reaction with this compound is known for its speed, the cytotoxicity of the copper catalyst can be a significant drawback in living systems. Copper-free methods, on the other hand, offer a more biocompatible alternative, crucial for in vivo imaging and long-term cellular studies.

Performance Data at a Glance

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound in CuAAC and a representative copper-free probe, DBCO-Cy5, in SPAAC.

Table 1: Reaction Kinetics
ParameterThis compound (CuAAC)DBCO-Cy5 (SPAAC)Key Considerations
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionCuAAC requires a copper catalyst, which can be toxic to cells, while SPAAC is catalyst-free.
Second-Order Rate Constant (M⁻¹s⁻¹) ~1 - 100~0.1 - 1.0CuAAC is generally 10 to 100 times faster than SPAAC.[1]
Typical Reaction Time Minutes to < 1 hourHours to overnightThe faster kinetics of CuAAC can be advantageous for time-sensitive experiments.
Table 2: Fluorescence Properties of Cy5 Probes
PropertyThis compoundDBCO-Cy5
Excitation Maximum (λex) ~649 - 651 nm[2][3][4]~649 - 651 nm
Emission Maximum (λem) ~666 - 671 nm[2]~665 - 671 nm[5]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[2][4][6]~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2[4][6]~0.2 - 0.27

The core spectral properties of the Cy5 fluorophore remain largely consistent regardless of the click chemistry handle attached.

In-Depth Comparison: Signal, Specificity, and Biocompatibility

A critical aspect of choosing a labeling strategy is the achievable signal-to-noise ratio in imaging applications. While CuAAC is faster, the copper-free SPAAC can offer superior performance in certain biological contexts.

In a super-resolution imaging study comparing CuAAC and SPAAC for labeling membrane proteins, it was found that SPAAC could be two-fold better at detecting the target proteins.[7] This suggests that despite slower reaction kinetics, the biocompatibility and potentially lower non-specific binding of the copper-free approach can lead to a better overall signal in sensitive applications. For labeling glycans, both methods were found to be equally efficient.[7]

However, in the context of proteomics, some studies have shown that CuAAC can lead to higher protein identification and better accuracy compared to SPAAC, where the strained alkyne in SPAAC probes can sometimes react non-specifically with cysteine-containing proteins.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein labeling using both CuAAC with this compound and SPAAC with a DBCO-functionalized dye.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Labeling with this compound

This protocol outlines the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 250 mM in water)

  • Freshly prepared sodium ascorbate stock solution (e.g., 500 mM in water)

  • Spin desalting columns for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

  • Add this compound: Add this compound to the protein solution to achieve a final concentration typically in the range of 20-50 µM.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.

  • Initiate the Reaction: Add the sodium ascorbate to the protein-dye mixture to reduce Cu(II) to the active Cu(I) state, immediately followed by the addition of the copper/ligand premix. The final concentration of copper is typically kept low (e.g., 50-100 µM) to minimize protein damage.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove excess reagents and purify the labeled protein using a spin desalting column.

  • Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein Labeling with DBCO-Cy5

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized Cy5 dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

  • DBCO-Cy5 stock solution (e.g., 10 mM in DMSO)

  • Spin desalting columns for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

  • Add DBCO-Cy5: Add DBCO-Cy5 to the protein solution. A 2-4 fold molar excess of the DBCO-dye to the protein is often used.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may need to be optimized depending on the reactants.

  • Purification: Purify the labeled protein by removing the unreacted DBCO-Cy5 using a spin desalting column.

  • Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental differences in the workflows of CuAAC and SPAAC.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Protein Azide-Modified Protein Mix Mix & Incubate Azide_Protein->Mix CY5_YNE This compound (Terminal Alkyne) CY5_YNE->Mix Copper Cu(II)SO4 + Ligand (e.g., THPTA) Copper->Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Mix Purify Purification (e.g., Desalting Column) Mix->Purify Reaction forms stable triazole Labeled_Protein CY5-Labeled Protein Purify->Labeled_Protein SPAAC_vs_CuAAC cluster_CuAAC CuAAC Pathway (Copper-Catalyzed) cluster_SPAAC SPAAC Pathway (Copper-Free) Cu_Reactants Azide-Biomolecule + this compound Cu_Catalyst + Cu(I) Catalyst (from Cu(II) + Reductant) Cu_Reactants->Cu_Catalyst Cu_Product CY5-Labeled Biomolecule (1,4-regioisomer) Cu_Catalyst->Cu_Product Fast Reaction SPAAC_Reactants Azide-Biomolecule + DBCO-Cy5 SPAAC_Reaction Strain-Promoted Cycloaddition SPAAC_Reactants->SPAAC_Reaction SPAAC_Product CY5-Labeled Biomolecule (mixture of regioisomers) SPAAC_Reaction->SPAAC_Product Slower, Biocompatible

References

CY5-YNE Performance in Published Studies: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CY5-YNE, a terminal alkyne-functionalized derivative of the cyanine dye Cy5, is a versatile fluorescent probe for bioorthogonal labeling applications. Its far-red spectral properties and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," make it a valuable tool for researchers in cell biology, proteomics, and genomics. This guide provides a comprehensive review of this compound's performance as documented in published studies and commercial literature, offering a comparison with alternative fluorescent probes and detailing relevant experimental protocols.

Photophysical and Chemical Properties

This compound retains the core spectral characteristics of its parent dye, Cy5, with excitation and emission maxima in the far-red region of the spectrum. This is advantageous for biological imaging due to reduced autofluorescence from cellular components. The terminal alkyne group enables covalent attachment to azide-modified biomolecules through a stable triazole linkage.

Table 1: Photophysical Properties of this compound and Spectrally Similar Alkyne Dyes

FeatureThis compoundAlexa Fluor 647 AlkyneDyLight 649 Alkyne
Excitation Max (nm) ~650[1]~650~654
Emission Max (nm) ~670[1]~668~673
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[2]~270,000~250,000
Quantum Yield (Φ) ~0.2 (Vendor data)[3]~0.33Not widely reported
Molecular Weight ~694.8 g/mol [4]~1250 g/mol (azide reactive)Not readily available
Solubility Water, DMSO, DMF[2]Water, DMSO, DMFDMSO, DMF

Note: Data for Alexa Fluor 647 Alkyne and DyLight 649 Alkyne are based on commercially available information for their alkyne derivatives or spectrally similar parent dyes, as direct peer-reviewed comparative studies with this compound are limited.

Performance in Published Studies

While extensive peer-reviewed literature specifically quantifying the performance of this compound is still emerging, several studies have successfully employed it for various bioorthogonal labeling applications.

A notable application of this compound is in "Click-Difference Gel Electrophoresis (Click-DIGE)" for the analysis of post-translationally modified proteins. In a study by Oliva et al. (2013), size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes were used to label azide-modified glycoproteins. This approach allowed for the specific detection and relative quantification of glycoproteins in complex biological samples, demonstrating the utility of this compound in comparative proteomics.

The synthesis and use of Cy5-alkyne for conjugation to quantum dots via CuAAC has been described in detail, providing a robust protocol for its preparation and confirming its chemical identity through mass spectrometry[4]. This study highlights the reliability of this compound in click chemistry reactions.

Although direct comparative studies are scarce, literature on the parent dye, Cy5, indicates that while it is a bright and widely used fluorophore, it can be susceptible to photobleaching, particularly when compared to newer generation dyes like Alexa Fluor 647[5]. The photostability of this compound is a critical parameter that warrants further investigation in peer-reviewed studies.

Experimental Protocols

General Workflow for Bioorthogonal Labeling with this compound

The following diagram outlines a general workflow for labeling azide-modified biomolecules with this compound using CuAAC.

G cluster_0 Step 1: Introduction of Azide cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis Metabolic_Labeling Metabolic Labeling with Azide-Modified Substrate Prepare_Reagents Prepare Click Reaction Mix: - this compound - Copper(II) Sulfate - Reducing Agent (e.g., Sodium Ascorbate) - Copper Ligand (e.g., THPTA) Metabolic_Labeling->Prepare_Reagents Enzymatic_Labeling Enzymatic Labeling with Azide-Containing Moiety Enzymatic_Labeling->Prepare_Reagents Chemical_Modification Chemical Modification with Azide Reagent Chemical_Modification->Prepare_Reagents Incubate Incubate Azide-Modified Sample with Click Reaction Mix Prepare_Reagents->Incubate Purification Purify Labeled Biomolecule (e.g., Gel Filtration, Dialysis) Incubate->Purification Imaging Fluorescence Imaging (Microscopy, Gel Imaging) Purification->Imaging Mass_Spec Mass Spectrometry Analysis Purification->Mass_Spec

General workflow for this compound labeling.
Protocol for Labeling Azide-Modified Proteins in a Cell Lysate

This protocol is adapted from general click chemistry procedures for protein labeling.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound (dissolved in DMSO to 10 mM)

  • Copper(II) sulfate (CuSO₄) solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Prepare the Click Reaction Premix: In a microcentrifuge tube, combine the following in order:

    • PBS

    • This compound (final concentration 25-100 µM)

    • CuSO₄ (final concentration 1 mM)

    • THPTA (final concentration 5 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the premix to a final concentration of 5 mM. Vortex briefly to mix.

  • Labeling: Add the click reaction mix to the cell lysate. The final concentration of total protein should be in the range of 1-5 mg/mL.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess dye and reagents by gel filtration (e.g., Sephadex G-25 column) or dialysis.

  • Analysis: The labeled proteins can be visualized by in-gel fluorescence or analyzed by mass spectrometry.

Signaling Pathway Visualization (Generic Example)

While specific signaling pathways investigated using this compound are not extensively detailed in the current literature, the following diagram illustrates a generic signaling cascade that could be studied using this technology. For example, by metabolically labeling nascent proteins with an azide-containing amino acid, their subsequent localization and interaction within a signaling pathway upon stimulation could be tracked using this compound labeling and fluorescence microscopy.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor (Azide-Labeled) Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor (this compound Labeled) TF_inactive->TF_active Conformational Change & Click Labeling DNA DNA TF_active->DNA Translocates to Nucleus Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Generic signaling pathway visualization.

Conclusion

This compound is a valuable tool for bioorthogonal chemistry, enabling the fluorescent labeling of a wide range of biomolecules. Its far-red emission is well-suited for biological imaging, and its utility in click chemistry is well-documented. However, a comprehensive understanding of its performance, particularly in direct comparison to other commercially available alkyne-functionalized dyes, is limited by the scarcity of peer-reviewed quantitative data on its quantum yield and photostability. Future studies that systematically benchmark this compound against its alternatives will be crucial for researchers to make informed decisions when selecting a fluorescent probe for their specific experimental needs. Despite these limitations, the successful application of this compound in techniques like Click-DIGE demonstrates its potential and reliability in complex biological systems.

References

Safety Operating Guide

Navigating the Disposal of CY5-YNE: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of CY5-YNE (Sulfo-Cyanine5-alkyne), a fluorescent dye commonly used in bio-conjugation and proteomics research. Adherence to these protocols is essential for personnel safety and environmental protection.

Core Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as Cy5 and its derivatives, suggest that the substance should be handled with care.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its associated waste:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Prevent the formation of dust and aerosols during handling.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its variants for quick reference.

PropertyValue
Molecular Formula C36H43N3O7S2
Molecular Weight 693.87 g/mol
Excitation Maximum (Ex) ~650 nm
Emission Maximum (Em) ~680 nm
Recommended Storage -20°C, protected from light
Solubility Good in water, DMSO, and DMF

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its contaminated materials is through an approved chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible manner.

1. Waste Segregation:

Proper segregation of waste is the foundational step in the disposal process.

  • Solid Waste: This includes items such as contaminated gloves, pipette tips, weigh boats, and paper towels.

    • Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound". Keep the container sealed when not in use.

  • Liquid Waste: This category encompasses unused this compound solutions, reaction mixtures, and initial solvent rinses of contaminated glassware.

    • Procedure: Dispose of liquid waste containing this compound in a designated, sealed, and clearly labeled liquid chemical waste container. Ensure the container material is compatible with the solvents used. The label should read "Hazardous Chemical Waste" and include "Contains this compound" and the approximate concentration.

  • Sharps Waste: This includes any contaminated needles, syringes, or glass Pasteur pipettes.

    • Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound". Once the container is three-quarters full, seal it securely.

2. Decontamination of Glassware:

  • Procedure: Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the dye. Collect this initial rinsate as hazardous liquid waste. Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is imperative to confirm this with your institution's specific guidelines.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully gather the absorbed material and any other contaminated solids using non-sparking tools.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.

4. Final Disposal:

  • Once your waste containers are full or ready for disposal, follow your institution's established procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CY5_YNE_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start This compound Waste Segregate Waste Type? Start->Segregate Solid Solid Waste (Gloves, Tips, etc.) Segregate->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Segregate->Liquid Liquid Sharps Sharps Waste (Needles, Glass Pipettes) Segregate->Sharps Sharps Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Labeled Sharps Hazardous Waste Container Sharps->Sharps_Container EHS_Pickup Arrange for Pickup by EHS/Licensed Waste Disposal Service Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.

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